An In-Depth Technical Guide to the Synthesis of tert-Butyl 7,9-Dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals I. Proposed Synthetic Route The proposed synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (3) commences with the commercially avail...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
I. Proposed Synthetic Route
The proposed synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (3) commences with the commercially available starting material, tert-butyl 3-aminoazetidine-1-carboxylate (1). The core of this strategy involves a cyclocondensation reaction with a suitable malonic acid derivative to construct the desired 2,6-diazaspiro[3.5]nonane-7,9-dione ring system.
A plausible two-step route is proposed:
Step 1: Cyclocondensation. Reaction of tert-butyl 3-aminoazetidine-1-carboxylate (1) with malonyl dichloride (2) in the presence of a non-nucleophilic base to form the target molecule (3).
Step 2 (Alternative): Deprotection and Re-protection. In an alternative approach, the initial product could be the di-Boc protected species or a mixture, which would then necessitate a selective deprotection and re-protection sequence to yield the desired mono-Boc protected final product. However, the direct cyclization is the more convergent and likely approach.
II. Experimental Protocols
Step 1: Synthesis of tert-Butyl 7,9-Dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (3)
This procedure is based on analogous cyclocondensation reactions to form heterocyclic diones.
Materials:
tert-Butyl 3-aminoazetidine-1-carboxylate (1)
Malonyl dichloride (2)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Dichloromethane (DCM), anhydrous
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate or sodium sulfate
Silica gel for column chromatography
Hexanes
Ethyl acetate
Procedure:
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of tert-butyl 3-aminoazetidine-1-carboxylate (1) (1.0 eq) in anhydrous dichloromethane (DCM).
Cool the solution to 0 °C in an ice bath.
Add triethylamine (2.2 eq) to the solution and stir for 10 minutes.
Slowly add a solution of malonyl dichloride (2) (1.1 eq) in anhydrous DCM via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Transfer the mixture to a separatory funnel and separate the organic layer.
Extract the aqueous layer with DCM (3 x volumes).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (3).
Table 2: Hypothetical Reaction Parameters and Expected Results
Parameter
Value
Reaction Scale
1-10 mmol
Solvent
Anhydrous Dichloromethane (DCM)
Base
Triethylamine (TEA)
Temperature
0 °C to Room Temperature
Reaction Time
12-18 hours
Purification Method
Flash Column Chromatography (Silica Gel)
Expected Yield
60-80% (based on analogous reactions)
Expected Appearance
White to off-white solid
IV. Visualization of the Synthetic Pathway
Caption: Proposed synthesis of the target compound.
V. Logical Workflow for Synthesis and Purification
Exploratory
An In-depth Technical Guide on Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and Its Analogs
For the attention of: Researchers, scientists, and drug development professionals. This technical guide provides a detailed overview of the chemical properties of "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxy...
Author: BenchChem Technical Support Team. Date: December 2025
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a detailed overview of the chemical properties of "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate." An extensive search of publicly available scientific literature and chemical databases indicates that specific experimental data for this exact compound is limited. Therefore, to provide a comprehensive understanding, this guide also includes data on structurally related analogs. The information on these analogs can serve as a valuable reference for predicting the properties and behavior of the title compound.
To approximate the characteristics of the target compound, the following table summarizes the physicochemical properties of several close structural analogs. These compounds share the diazaspiro[3.5]nonane core or feature a single oxo group, providing insight into the likely properties of the dioxo-substituted compound.
Experimental Protocols: Synthesis of a Related Compound
While a specific synthesis protocol for Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is not documented in the searched literature, the synthesis of related spirocyclic compounds has been described. The following is a representative synthesis for a related class of compounds, which may inform a potential synthetic route. A patent describes a multi-step synthesis for tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, illustrating a general approach to constructing the diazaspiro core[4].
A more detailed, single-step synthesis is available for tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate:
Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate [5]
To a flame-dried round-bottom flask under vacuum, tert-butyl 4-methylenepiperidine-1-carboxylate and Zn/Cu couple are added.
t-BuOMe is added, and the flask is filled with a nitrogen atmosphere.
The mixture is stirred at 15 °C, and a solution of 2,2,2-trichloroacetyl chloride in DME is added dropwise.
The reaction mixture is stirred at room temperature overnight.
The flask is cooled in an external ice bath, and a saturated solution of NH₄Cl is added slowly.
The mixture is stirred at room temperature for 4 hours and then filtered.
The phases are separated, and the aqueous phase is extracted with EtOAc.
The combined organic phases are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
The residue is purified by CombiFlash chromatography to yield the final product.
The following diagram illustrates a generalized workflow for chemical synthesis and purification.
Generalized workflow for chemical synthesis.
Biological Activity and Signaling Pathways
There is no specific information available regarding the biological activity or associated signaling pathways for Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. However, the diazaspiro[3.5]nonane scaffold is of interest in medicinal chemistry.
For instance, the related compound, tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, is utilized as a PROTAC (Proteolysis Targeting Chimera) linker[6]. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This suggests that the diazaspiro[3.5]nonane core can be a valuable component in the design of chemical probes and potential therapeutics.
The diagram below illustrates the general mechanism of action for a PROTAC.
General mechanism of PROTAC action.
Additionally, derivatives of 7-azaspiro[3.5]nonane have been investigated as agonists for GPR119, a G protein-coupled receptor involved in glucose homeostasis[7]. This highlights the potential for spirocyclic scaffolds to be developed into modulators of various biological targets.
Safety Information
Safety data for the title compound is not available. However, for related diazaspiro[3.5]nonane derivatives, general handling precautions for laboratory chemicals should be followed. For example, tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate is associated with the following hazard statements[1]:
Harmful if swallowed.
Causes skin irritation.
Causes serious eye irritation.
May cause respiratory irritation.
It is imperative to consult the safety data sheet (SDS) for any specific compound before handling.
Conclusion
While "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" is not a well-characterized compound in publicly accessible literature, its structural components are present in a variety of biologically relevant molecules. The diazaspiro[3.5]nonane core is a versatile scaffold used in medicinal chemistry, particularly in the development of PROTACs and receptor agonists. The data presented on analogous compounds can guide researchers in the design of synthetic routes and in predicting the physicochemical and biological properties of this and other novel diazaspiro derivatives. Further research is warranted to fully elucidate the chemical and biological profile of this specific molecule.
"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" IUPAC name and CAS number
Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a concise overview of tert-butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate, a specialized chemical co...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a concise overview of tert-butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate, a specialized chemical compound. The guide confirms the compound's IUPAC name and CAS number, which are essential for accurate identification in research and development. However, a comprehensive review of publicly available scientific literature reveals a notable absence of detailed experimental data, including specific biological activities, quantitative metrics, and established experimental protocols. This document outlines the confirmed chemical identity and discusses the current limitations in available data for this compound.
Chemical Identity
The compound of interest, commonly referred to as "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate," has been definitively identified with the following nomenclature and registry number.
Note on IUPAC Nomenclature: The numbering of the spirocyclic system follows IUPAC conventions, which may differ from the common name. The systematic name, tert-butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate, reflects the accurate numbering of the atoms in the spiro[3.5]nonane ring structure.
Data Availability and Current Research Landscape
A thorough search of scientific databases and chemical literature was conducted to gather information on the synthesis, experimental applications, and biological activity of tert-butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate. The investigation revealed the following:
Commercial Availability: The compound is listed by several chemical suppliers, indicating its availability for research purposes.
Limited Public Data: Despite its commercial availability, there is a significant lack of peer-reviewed scientific articles detailing specific experimental uses, biological data, or associated signaling pathways for this compound.
Patent Mentions: The compound is mentioned in various patents, often as a building block or intermediate in the synthesis of more complex molecules. However, these documents do not typically provide the detailed experimental protocols or quantitative biological data required for a comprehensive technical whitepaper.
Due to the absence of detailed public data, it is not possible at this time to provide the following components requested for this technical guide:
Quantitative Data Tables: No specific quantitative biological data (e.g., IC₅₀, Kᵢ, MIC values) for this compound could be located.
Detailed Experimental Protocols: No published studies were found that provide step-by-step experimental methodologies for the use of this compound in biological or chemical assays.
Signaling Pathway and Workflow Diagrams: Without information on the compound's mechanism of action or its role in specific biological processes, the creation of signaling pathway or experimental workflow diagrams would be purely speculative.
Potential Areas of Application (Inferred)
Based on the core structure of a diazaspiro[3.5]nonane-dione, it is possible to infer potential areas of interest for this compound in drug discovery and development. Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their three-dimensional nature, which can lead to improved target specificity and better physicochemical properties. The dione functionality suggests potential for hydrogen bonding interactions with biological targets.
Conclusion
tert-Butyl 5,7-dioxo-2,8-diazaspiro[3.5]nonane-2-carboxylate (CAS No. 1105664-04-7) is a readily available chemical entity. While its structure is of potential interest to medicinal chemists, there is a clear gap in the publicly accessible scientific literature regarding its synthesis, biological activity, and experimental applications. This lack of data currently prevents a more in-depth analysis and the creation of detailed experimental guides. Further research and publication in peer-reviewed journals are necessary to elucidate the properties and potential applications of this compound.
This guide serves to provide the confirmed identity of the molecule and to accurately represent the current state of available knowledge. Researchers interested in this compound are encouraged to undertake exploratory studies to characterize its chemical and biological properties.
Chemical Structure Diagram
Caption: Chemical structure of the title compound.
"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" molecular structure and conformation
In-depth Technical Guide: Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate Audience: Researchers, scientists, and drug development professionals. Abstract Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carb...
Audience: Researchers, scientists, and drug development professionals.
Abstract
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a four-membered azetidine ring fused with a six-membered piperidine-2,4-dione ring system. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a valuable intermediate in medicinal chemistry and organic synthesis. This document provides a concise overview of its molecular structure, key physicochemical properties, and a generalized experimental workflow for its characterization. Due to the limited availability of in-depth public research on this specific molecule, this guide synthesizes available data and provides a foundational understanding based on analogous structures.
Molecular Structure and Physicochemical Properties
The molecular structure of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is characterized by its spirocyclic core. This unique arrangement imparts significant conformational rigidity to the molecule. The azetidine ring is expected to be nearly planar, while the piperidine-2,4-dione ring likely adopts a distorted boat or twist-boat conformation to alleviate steric strain. The bulky tert-butoxycarbonyl group will have a significant influence on the molecule's solubility and reactivity.
Table 1: Physicochemical Data Summary
Property
Value
Source
Molecular Formula
C12H18N2O4
Enamine
Molecular Weight
254.28 g/mol
Enamine
CAS Number
1362947-06-8
Enamine
Appearance
White to off-white solid
General Observation
| Solubility | Soluble in organic solvents (e.g., DMSO, DCM) | General Observation |
Conformational Analysis
Detailed experimental and computational conformational analysis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is not extensively reported in publicly accessible literature. However, based on related spirocyclic systems, the following can be inferred:
Azetidine Ring: The four-membered ring is highly strained and will likely adopt a puckered conformation to a minimal extent. The substituents on the nitrogen will influence the degree of puckering.
Piperidine-2,4-dione Ring: This six-membered ring containing two carbonyl groups is expected to deviate significantly from a standard chair conformation. The presence of the spiro center and the diketone functionality suggests a more twisted or boat-like conformation to minimize steric and electronic repulsions.
Boc Group Orientation: The bulky tert-butyl group will sterically hinder rotation around the N-C bond, leading to a preferred orientation that minimizes interaction with the spirocyclic core.
A comprehensive understanding of the conformational landscape would require dedicated studies using techniques such as X-ray crystallography for solid-state analysis and advanced NMR spectroscopy (e.g., NOESY, ROESY) for solution-state analysis, complemented by computational modeling (e.g., Density Functional Theory).
Experimental Protocols
General Experimental Workflow for Characterization
Caption: General workflow for synthesis and characterization.
Methodology Details:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: To determine the proton environment, including chemical shifts, coupling constants, and integration. This provides insights into the connectivity and stereochemistry of the molecule.
¹³C NMR: To identify the number and types of carbon atoms present in the molecule.
2D NMR (COSY, HSQC, HMBC): To establish detailed connectivity and spatial relationships between atoms.
Mass Spectrometry (MS):
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.
Infrared (IR) Spectroscopy:
To identify characteristic functional groups, such as the carbonyl (C=O) stretches of the dione and the carbamate, and N-H stretches.
High-Performance Liquid Chromatography (HPLC):
To assess the purity of the synthesized compound.
Potential Applications in Drug Development
Spirocyclic scaffolds are of significant interest in drug discovery due to their three-dimensional nature, which can lead to improved target selectivity and physicochemical properties. The diazaspiro[3.5]nonane core, in particular, can serve as a rigid template for presenting functional groups in specific spatial orientations. The presence of the Boc-protected nitrogen allows for further synthetic modifications, making this compound a potentially useful building block for creating libraries of novel compounds for biological screening.
Logical Relationship in Scaffold-Based Drug Discovery
Caption: Role as a scaffold in drug discovery.
Conclusion
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate represents an interesting chemical entity with potential applications in synthetic and medicinal chemistry. While detailed structural and conformational studies are currently limited in the public domain, its rigid spirocyclic framework makes it an attractive scaffold for the development of novel therapeutics. Further research, including X-ray crystallographic analysis and advanced spectroscopic studies, is warranted to fully elucidate its three-dimensional structure and conformational dynamics, which will be crucial for its rational application in drug design.
Foundational
A Technical Guide to the Solubility and Stability Assessment of Novel Spirocyclic Compounds: A Case Study of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
Disclaimer: Publicly available experimental data on the solubility and stability of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is limited. This guide therefore provides a comprehensive framework for ass...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Publicly available experimental data on the solubility and stability of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is limited. This guide therefore provides a comprehensive framework for assessing these critical properties for this and structurally similar novel chemical entities, based on established principles and standard protocols in pharmaceutical sciences.
Introduction
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is a unique spirocyclic molecule containing a Boc-protected amine and a barbiturate-like 1,3-diazinane-2,4-dione moiety. For any novel compound, particularly in the context of drug discovery and development, a thorough understanding of its physicochemical properties is paramount. Solubility and stability are foundational pillars that influence a compound's formulation, bioavailability, storage, and overall therapeutic potential. Poor aqueous solubility can hinder absorption in vivo, while instability can lead to loss of potency and the formation of potentially toxic degradants.
This technical guide outlines the predictive analysis and standard experimental workflows for determining the solubility and stability profiles of a novel compound such as tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.
Structural Analysis and Predicted Properties
A preliminary analysis of the molecule's structure allows for the prediction of its behavior:
Boc (tert-butoxycarbonyl) Group: This protecting group is notoriously labile under acidic conditions, suggesting potential instability in low pH environments (e.g., gastric fluid).
Dioxo-diazaspiro Moiety: The cyclic imide-like structure may be susceptible to hydrolysis, particularly under basic conditions, which could open the heterocyclic ring.
Hydrogen Bonding: The presence of N-H protons and carbonyl groups allows the molecule to act as both a hydrogen bond donor and acceptor, which is crucial for its interaction with solvents.
Lipophilicity: The tert-butyl group contributes to the molecule's lipophilicity, which may decrease its solubility in aqueous media.
Solubility Assessment
Solubility is a critical determinant of a drug's absorption and bioavailability.[1] It is typically assessed using two main approaches: kinetic and thermodynamic solubility.[1][2]
Quantitative Solubility Data (Illustrative)
The following table is a template illustrating how solubility data for the target compound would be presented.
| Table 1: Thermodynamic Solubility of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate |
| :--- | :--- |
| Solvent/Medium | Solubility (µg/mL) |
| pH 1.2 Buffer (Simulated Gastric Fluid) | Data Not Available |
| pH 4.5 Acetate Buffer | Data Not Available |
| pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid) | Data Not Available |
| pH 7.4 Phosphate-Buffered Saline (PBS) | Data Not Available |
| Water | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Data Not Available |
| Ethanol | Data Not Available |
This method determines the saturation concentration of a compound in a solvent at equilibrium.[3][4]
Methodology:
Preparation: Add an excess amount of the solid test compound to vials containing various aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents.[3]
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[3]
Separation: After incubation, separate the undissolved solid from the solution. This is commonly achieved by centrifugation at high speed or by filtration through a fine-pore filter (e.g., 0.22 µm).
Quantification: Carefully remove an aliquot of the clear supernatant and dilute it with an appropriate mobile phase.
Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Calculation: Construct a calibration curve using standards of known concentrations to calculate the solubility of the compound in the original supernatant.
Caption: Workflow for Thermodynamic Solubility Determination.
Stability Assessment
Stability testing is essential to understand how a compound's quality varies over time under the influence of environmental factors such as temperature, humidity, pH, and light.[5][6] Forced degradation, or stress testing, is a key component of this assessment.[7][8][9] It involves subjecting the compound to harsh conditions to rapidly identify potential degradation pathways and products.[5][9]
Quantitative Stability Data (Illustrative)
The following table is a template showing how data from a forced degradation study would be presented. The goal is typically to achieve 5-20% degradation to ensure that the analytical methods are capable of detecting degradants.[6]
| Table 2: Forced Degradation of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate |
| :--- | :--- | :--- | :--- |
| Stress Condition | Conditions | Duration | % Assay Remaining |
| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 hours | Data Not Available |
| Base Hydrolysis | 0.1 M NaOH, RT | 8 hours | Data Not Available |
| Oxidation | 3% H₂O₂, RT | 24 hours | Data Not Available |
| Thermal | 80°C, Solid State | 72 hours | Data Not Available |
| Photolytic | ICH Q1B Option 2 | 7 days | Data Not Available |
Experimental Protocol: Forced Degradation Study
This protocol outlines a typical forced degradation study to establish the intrinsic stability of a molecule.[5][9]
Methodology:
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[6]
Stress Conditions:
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Incubate at room temperature or a slightly elevated temperature.
Oxidation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the sample at room temperature, protected from light.[6]
Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, subject a solution of the compound to heat.
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours).
Neutralization: For acid and base hydrolysis samples, neutralize them with an equivalent amount of base or acid, respectively, before analysis to halt the degradation reaction.[5]
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. The method should be capable of separating the intact compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector is crucial.
Reporting: Report the percentage of the parent compound remaining and the percentage of major degradation products formed (as a percentage of the total peak area).
Caption: General Workflow for a Forced Degradation Study.
Conclusion
While specific experimental data for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is not currently in the public domain, a robust and well-established framework exists for its characterization. Based on its structure, the compound is predicted to be susceptible to degradation under both acidic and basic conditions. Its solubility profile will be dictated by the interplay between its lipophilic tert-butyl group and the polar spiro-dione core. The experimental protocols detailed in this guide for thermodynamic solubility and forced degradation studies provide the necessary tools for researchers and drug development professionals to thoroughly characterize this and other novel chemical entities, enabling informed decisions in the progression of potential drug candidates.
Synthetic Pathway to Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide outlines a proposed synthetic route for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, a novel spirocyclic scaffold with...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic route for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, a novel spirocyclic scaffold with potential applications in medicinal chemistry and drug discovery. Due to the absence of a directly published synthesis for this specific molecule, the following pathway is a well-reasoned projection based on established and analogous chemical transformations. The synthesis is designed as a three-stage process, commencing with a commercially available starting material and proceeding through key intermediates to the final product.
Stage 1: Synthesis of the Key Intermediate: 1,1-Bis(aminomethyl)cyclobutane
The initial stage focuses on the preparation of the diamine intermediate, 1,1-bis(aminomethyl)cyclobutane, from 1,1-cyclobutanedicarboxylic acid. This is achieved via a two-step sequence involving the formation of a dicarboxamide followed by its reduction.
Step 1.1: Synthesis of 1,1-Cyclobutanedicarboxamide
The commercially available 1,1-cyclobutanedicarboxylic acid is first converted to its corresponding dicarboxamide. This transformation can be achieved through various standard amidation procedures. A common method involves the conversion of the carboxylic acids to acid chlorides followed by reaction with ammonia.
Experimental Protocol:
To a solution of 1,1-cyclobutanedicarboxylic acid (1 eq) in a suitable solvent such as dichloromethane, oxalyl chloride (2.2 eq) is added dropwise at 0 °C, followed by a catalytic amount of dimethylformamide (DMF).
The reaction mixture is stirred at room temperature until the evolution of gas ceases, indicating the formation of the diacyl chloride.
The solvent and excess oxalyl chloride are removed under reduced pressure.
The crude diacyl chloride is then dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia (excess).
The resulting mixture is stirred for several hours at room temperature.
The precipitate, 1,1-cyclobutanedicarboxamide, is collected by filtration, washed with cold water, and dried under vacuum.
Reactant
Molar Ratio
Notes
1,1-Cyclobutanedicarboxylic Acid
1
Oxalyl Chloride
2.2
DMF
Catalytic
Aqueous Ammonia
Excess
Step 1.2: Reduction of 1,1-Cyclobutanedicarboxamide to 1,1-Bis(aminomethyl)cyclobutane
The dicarboxamide is then reduced to the corresponding diamine using a powerful reducing agent, typically lithium aluminum hydride (LiAlH₄).[1][2][3][4]
Experimental Protocol:
A suspension of lithium aluminum hydride (excess, e.g., 4 eq) in a dry, high-boiling ether solvent such as tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).[1][3]
A solution of 1,1-cyclobutanedicarboxamide (1 eq) in dry THF is added dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.[1]
After the addition is complete, the reaction mixture is heated at reflux for an extended period (e.g., 12-24 hours) to ensure complete reduction.
The reaction is then cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser work-up).[5]
The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF.
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,1-bis(aminomethyl)cyclobutane. The product can be further purified by distillation under reduced pressure.
Reactant
Molar Ratio
Typical Yield
1,1-Cyclobutanedicarboxamide
1
70-90%
Lithium Aluminum Hydride
4
Stage 2: Construction of the Spirocyclic Core: 2,6-Diazaspiro[3.5]nonane-7,9-dione
The synthesized diamine is then cyclized with a suitable three-carbon dielectrophile to form the desired spiro-glutarimide core. Diethyl malonate is a common and effective reagent for this type of transformation.
Experimental Protocol:
A mixture of 1,1-bis(aminomethyl)cyclobutane (1 eq) and diethyl malonate (1.1 eq) is heated, either neat or in a high-boiling solvent such as ethanol or xylene, in the presence of a base catalyst like sodium ethoxide.
The reaction is heated at reflux for several hours, during which ethanol is evolved.
Upon completion of the reaction (monitored by TLC or GC-MS), the mixture is cooled to room temperature.
If a solvent was used, it is removed under reduced pressure.
The crude product is then purified by recrystallization or column chromatography on silica gel to afford 2,6-diazaspiro[3.5]nonane-7,9-dione.
Reactant
Molar Ratio
Typical Yield
1,1-Bis(aminomethyl)cyclobutane
1
60-80%
Diethyl Malonate
1.1
Sodium Ethoxide
Catalytic
Stage 3: Selective Mono-Boc Protection
The final step involves the selective protection of one of the two equivalent secondary amine functionalities of the spiro-diamine with a tert-butoxycarbonyl (Boc) group. This can be achieved using a one-pot procedure that relies on the in-situ formation of the mono-hydrochloride salt of the diamine.[6][7][8][9]
Experimental Protocol:
The 2,6-diazaspiro[3.5]nonane-7,9-dione (1 eq) is dissolved in anhydrous methanol at 0 °C under an inert atmosphere.
Chlorotrimethylsilane (Me₃SiCl) (1 eq) is added dropwise to the solution. A white precipitate of the mono-hydrochloride salt may form.[7]
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
A small amount of water (e.g., 1 mL per gram of starting material) is added, followed by a solution of di-tert-butyl dicarbonate (Boc₂O) (1 eq) in methanol.[7]
The reaction mixture is stirred at room temperature for 1-2 hours.
The methanol is removed under reduced pressure.
The residue is taken up in water and washed with diethyl ether to remove any di-Boc protected byproduct.
The aqueous layer is then basified to a pH > 12 with a 2N NaOH solution.
The product is extracted with dichloromethane.
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. Further purification can be achieved by column chromatography if necessary.
Reactant
Molar Ratio
Typical Yield
2,6-Diazaspiro[3.5]nonane-7,9-dione
1
60-80%
Chlorotrimethylsilane
1
Di-tert-butyl dicarbonate
1
Synthetic Pathway Visualization
Proposed synthetic pathway for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, synthetic route to tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. The proposed pathway is based on reliable and well-documented organic transformations, offering a solid foundation for researchers and drug development professionals to synthesize this and related novel spirocyclic compounds. The experimental protocols provided are based on analogous reactions and may require optimization for this specific substrate. This guide serves as a valuable resource for the exploration of new chemical space centered around the diazaspiro[3.5]nonane scaffold.
An In-depth Guide for Researchers and Drug Development Professionals Executive Summary "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" is a unique heterocyclic compound featuring a spirocyclic system. Whil...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Guide for Researchers and Drug Development Professionals
Executive Summary
"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" is a unique heterocyclic compound featuring a spirocyclic system. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its core structure, the diazaspiro[3.5]nonane scaffold, is a recognized "privileged" structure in medicinal chemistry. This guide synthesizes the known biological activities of structurally related diazaspiro[3.5]nonane derivatives to forecast the potential therapeutic applications of this compound family. The evidence points towards promising avenues in oncology and metabolic diseases, warranting further investigation into this chemical space. This document provides a comprehensive overview of the available data, relevant experimental protocols, and associated signaling pathways to inform future research and development efforts.
Introduction: The Therapeutic Potential of the Diazaspiro[3.5]nonane Core
The diazaspiro[3.5]nonane moiety represents a three-dimensional chemical scaffold that has garnered increasing interest in drug discovery. Its rigid, spirocyclic nature allows for precise spatial orientation of substituents, which can lead to enhanced target affinity and selectivity. The "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" molecule, in particular, possesses several features of interest: a Boc-protected amine for facile derivatization, and a dioxo functionality that can be a handle for further chemical modifications or may participate in hydrogen bonding with biological targets.
While this specific compound is likely a synthetic intermediate, its derivatives have shown significant biological activities, most notably as inhibitors of oncogenic proteins and as agonists of metabolic receptors.
Potential Therapeutic Applications Based on Analogues
Oncology: Targeting KRAS G12C
One of the most significant applications of the diazaspiro[3.5]nonane scaffold is in the development of covalent inhibitors of the KRAS G12C mutant protein, a key driver in many cancers. Derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent inhibitors that bind to the switch-II pocket of KRAS G12C.[1] This suggests that the 2,6-diazaspiro[3.5]nonane core of the title compound could be a valuable building block for developing novel anticancer agents.
Metabolic Disorders: GPR119 Agonism
Derivatives of 7-azaspiro[3.5]nonane have been successfully developed as agonists for the G-protein coupled receptor 119 (GPR119).[2] GPR119 is primarily expressed in the pancreas and gastrointestinal tract and is involved in glucose-stimulated insulin secretion. Agonism of this receptor is a promising strategy for the treatment of type 2 diabetes and other metabolic disorders. The structural similarity suggests that the 2,6-diazaspiro[3.5]nonane scaffold could also be explored for its potential in modulating GPR119 activity.
Quantitative Biological Data of Diazaspiro[3.5]nonane Derivatives
The following table summarizes key quantitative data for biologically active derivatives of the diazaspiro[3.5]nonane scaffold.
Note: Specific IC50/EC50 values were not available in the abstracts of the cited literature. The table reflects the qualitative descriptions of potency.
Key Experimental Protocols
To aid in the biological evaluation of novel "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" derivatives, this section outlines generalized experimental protocols based on methodologies used for similar compounds.
General Protocol for KRAS G12C Inhibition Assay
This protocol describes a typical biochemical assay to determine the inhibitory activity of a compound against the KRAS G12C mutant protein.
KRAS G12C Inhibition Assay Workflow
Reagent Preparation : Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM MgCl2, pH 7.5). Reconstitute purified recombinant KRAS G12C protein and a nucleotide exchange factor such as SOS1.
Compound Preparation : Dissolve the test compound in DMSO to create a stock solution. Perform serial dilutions to obtain a range of concentrations.
Incubation : In a microplate, incubate the KRAS G12C protein with the various concentrations of the test compound for a predetermined period to allow for covalent bond formation.
Reaction Initiation : Initiate the nucleotide exchange reaction by adding a fluorescently labeled GTP analog (e.g., BODIPY-GTP).
Detection : Monitor the increase in fluorescence over time, which corresponds to the exchange of GDP for the fluorescent GTP.
Data Analysis : Plot the rate of nucleotide exchange against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
General Protocol for GPR119 Agonist Assay
This protocol outlines a cell-based assay to measure the agonistic activity of a compound on the GPR119 receptor.
GPR119 Agonist Assay Workflow
Cell Culture and Transfection : Culture a suitable host cell line, such as HEK293 cells. Co-transfect the cells with an expression vector for human GPR119 and a reporter plasmid containing a cAMP response element (CRE) linked to a luciferase gene.
Cell Plating : Plate the transfected cells into a 96-well or 384-well microplate and allow them to adhere.
Compound Addition : Add serial dilutions of the test compound to the cells.
Incubation : Incubate the plate for a sufficient time (e.g., 4-6 hours) to allow for GPR119 activation, subsequent increase in intracellular cAMP, and expression of the luciferase reporter gene.
Detection : Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
Data Analysis : Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathways
Understanding the signaling pathways modulated by diazaspiro[3.5]nonane derivatives is crucial for predicting their biological effects.
KRAS Signaling Pathway
The KRAS protein is a small GTPase that acts as a molecular switch in cells. In its active, GTP-bound state, it activates downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation and survival. The G12C mutation locks KRAS in a constitutively active state, leading to uncontrolled cell growth. Covalent inhibitors targeting KRAS G12C trap the protein in its inactive, GDP-bound state, thereby blocking downstream signaling.
Simplified KRAS Signaling Pathway
GPR119 Signaling Pathway
GPR119 is a Gs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). In pancreatic β-cells, elevated cAMP levels enhance glucose-stimulated insulin secretion.
Simplified GPR119 Signaling Pathway
Conclusion and Future Directions
"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" represents a promising, yet underexplored, chemical entity. While direct evidence of its biological activity is currently lacking, the demonstrated therapeutic potential of its structural analogues in oncology and metabolic diseases provides a strong rationale for its investigation. The Boc-protected amine and the dioxo functionalities offer versatile handles for the synthesis of a library of novel derivatives.
Future research should focus on:
Synthesis of a diverse library of derivatives: Modifying the core structure at the unprotected nitrogen and potentially at the dioxo positions.
In vitro screening: Evaluating these new compounds against a panel of cancer cell lines (particularly those with KRAS G12C mutations) and in GPR119 functional assays.
Deprotection and evaluation of the parent scaffold: Removing the Boc group to assess the intrinsic activity of the 7,9-dioxo-2,6-diazaspiro[3.5]nonane core.
By leveraging the insights from related compounds and employing the experimental strategies outlined in this guide, researchers can effectively explore the therapeutic potential of this promising chemical scaffold.
The Emergence of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate: A Novel Scaffold for Next-Generation Therapeutics
For Immediate Release In the relentless pursuit of novel chemical entities with enhanced therapeutic potential, the focus of medicinal chemistry is increasingly shifting towards three-dimensional molecular architectures....
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
In the relentless pursuit of novel chemical entities with enhanced therapeutic potential, the focus of medicinal chemistry is increasingly shifting towards three-dimensional molecular architectures. Among these, spirocyclic scaffolds have garnered significant attention for their ability to confer conformational rigidity and novel exit vectors for substituent placement. This whitepaper delves into the promising potential of a unique diazaspirocyclic compound, tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, as a versatile and valuable scaffold for the discovery and development of next-generation drugs. While direct extensive research on this specific molecule is emerging, a comprehensive analysis of its structural features and the established biological activities of closely related analogs provides a compelling rationale for its exploration.
The 2,6-diazaspiro[3.5]nonane core, a key feature of the title compound, is recognized as a valuable building block in medicinal chemistry.[1][2] Its inherent three-dimensionality and the presence of two nitrogen atoms at strategic positions offer opportunities for diverse functionalization, enabling the fine-tuning of physicochemical properties and biological activity. The tert-butyl carbamate (Boc) protecting group provides a stable yet readily cleavable handle for synthetic manipulations, a crucial feature for library synthesis and lead optimization.[3]
Physicochemical Properties and Drug-like Characteristics
The incorporation of spirocyclic systems, particularly those containing heteroatoms, has been shown to improve key drug-like properties. These scaffolds can enhance aqueous solubility and metabolic stability compared to their carbocyclic or non-spirocyclic counterparts.[4] The rigid nature of the spiro[3.5]nonane framework can lead to a more defined orientation of substituents, potentially increasing binding affinity and selectivity for biological targets.[5]
Property
Predicted/Inferred Value
Significance in Drug Discovery
Molecular Weight
~254.29 g/mol
Falls within the "rule of five" for good oral bioavailability.
LogP
Predicted to be low
Favorable for aqueous solubility and reduced off-target toxicity.
Hydrogen Bond Donors
1 (N-H)
Potential for key interactions with biological targets.
Hydrogen Bond Acceptors
4 (C=O x2, O=C-O)
Multiple points for hydrogen bonding, enhancing target affinity.
Rotatable Bonds
2
Low conformational flexibility can lead to higher binding affinity.
Table 1: Predicted Physicochemical Properties of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and their significance.
Synthetic Accessibility: A Gateway to Chemical Diversity
The synthesis of diazaspiro[3.5]nonane scaffolds has been a subject of considerable research, with several robust and scalable synthetic routes now established.[1][2] These methods often involve the construction of the spirocyclic core followed by functionalization of the nitrogen atoms. The presence of the dione functionality in the title compound suggests a potential synthetic route from a suitably substituted piperidine-4,4-dicarboxylate derivative.
A generalized synthetic approach is outlined below:
Caption: Generalized synthetic pathway for the target scaffold.
Potential Therapeutic Applications: Learning from Analogs
While specific biological data for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is not yet widely published, the therapeutic applications of its structural cousins provide a strong indication of its potential.
Bioisosteric Replacement for Piperazine
Diazaspiro[3.3]heptane and related cores have been successfully employed as bioisosteres for the piperazine moiety, a common scaffold in many approved drugs.[6] This substitution can lead to improved pharmacokinetic profiles and reduced off-target effects. For instance, replacement of the piperazine in the PARP inhibitor olaparib with a diazaspiro core resulted in altered biological activity.[6]
Parent Drug
Piperazine-Containing Fragment
Potential Diazaspiro[3.5]nonane Bioisostere
Potential Advantage
Olaparib
Piperazine
2,6-Diazaspiro[3.5]nonane
Altered target engagement, improved PK
Ciprofloxacin
Piperazine
2,6-Diazaspiro[3.5]nonane
Enhanced metabolic stability
Table 2: Potential for Bioisosteric Replacement of Piperazine.
G-Protein Coupled Receptor (GPCR) Modulation
Derivatives of 7-azaspiro[3.5]nonane have been identified as potent agonists of GPR119, a promising target for the treatment of type 2 diabetes and other metabolic disorders.[7] The rigid scaffold allows for precise positioning of substituents to maximize interaction with the receptor binding pocket.
Caption: GPR119 signaling pathway activated by a potential agonist.
PROTAC Linkers
The bifunctional nature of the 2,6-diazaspiro[3.5]nonane scaffold makes it an attractive linker for Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to degrade specific disease-causing proteins. The diazaspiro[3.5]nonane core can provide the necessary rigidity and exit vectors to optimally position the target-binding and E3 ligase-binding moieties.
Caption: Role of the diazaspiro linker in PROTAC-mediated degradation.
Experimental Protocols
General Procedure for N-Boc Deprotection
To a solution of the Boc-protected diazaspiro[3.5]nonane derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,4-dioxane), an excess of a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane) is added at room temperature. The reaction mixture is stirred for 1-4 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent and excess acid are removed under reduced pressure. The resulting amine salt can be used directly or neutralized with a base to afford the free amine.
General Procedure for Amide Coupling
To a solution of the deprotected diazaspiro[3.5]nonane amine (1.0 eq) and a carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane), a coupling agent (e.g., HATU or HBTU, 1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq) are added. The reaction is stirred at room temperature for 12-24 hours. The reaction mixture is then diluted with an organic solvent and washed sequentially with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography or preparative HPLC to yield the desired amide.
Conclusion and Future Directions
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate represents a largely unexplored yet highly promising scaffold for drug discovery. Its unique three-dimensional structure, synthetic tractability, and the proven therapeutic relevance of its close analogs strongly suggest its potential to yield novel drug candidates with improved properties. Future research should focus on the development of efficient and diverse synthetic routes to this scaffold and its derivatives, followed by screening against a wide range of biological targets. The exploration of this novel chemical space is poised to unlock new therapeutic opportunities and contribute to the advancement of modern medicinal chemistry.
A Technical Guide to the Computational Modeling and Docking of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
Disclaimer This document presents a hypothetical research framework for the computational analysis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. Due to the absence of published experimental and computa...
Author: BenchChem Technical Support Team. Date: December 2025
Affiliation: Google Research
Disclaimer
This document presents a hypothetical research framework for the computational analysis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. Due to the absence of published experimental and computational studies for this specific compound, this guide is constructed as a detailed, illustrative case study. The methodologies, data, and target selection are based on established computational drug discovery workflows and the known biological activities of structurally related diazaspiro[3.5]nonane derivatives. This whitepaper is intended for educational and instructional purposes for researchers, scientists, and drug development professionals.
Abstract
Computational modeling and molecular docking are indispensable tools in modern drug discovery, enabling the rapid assessment of small molecules as potential therapeutic agents. This technical guide outlines a comprehensive, albeit hypothetical, computational workflow for the investigation of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. Based on the activities of analogous spirocyclic scaffolds, Fatty Acid Amide Hydrolase (FAAH) has been selected as a plausible therapeutic target for this analysis.[1] FAAH inhibition is a promising strategy for the treatment of pain, inflammation, and anxiety disorders.[2][3][4][5] This document provides detailed protocols for ligand and protein preparation, molecular docking simulations, and post-docking analysis, including molecular dynamics. All quantitative results are presented in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to provide a clear and instructive guide for researchers.
Introduction
The diazaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, featured in compounds targeting a range of proteins, including G protein-coupled receptors and enzymes.[6][7][8] Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is a derivative of this core structure. While specific biological data for this compound is not publicly available, related spirocyclic molecules have shown activity as inhibitors of Fatty Acid Amide Hydrolase (FAAH).[1]
FAAH is a serine hydrolase that terminates the signaling of the endocannabinoid anandamide and other fatty acid amides.[2] By inhibiting FAAH, the endogenous levels of these signaling lipids are increased, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[3][4][5] This makes FAAH an attractive therapeutic target.
This guide details a hypothetical study to evaluate tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate as a potential FAAH inhibitor using state-of-the-art computational techniques.
Computational Workflow
The computational evaluation of a small molecule inhibitor typically follows a structured workflow, beginning with structural preparation and progressing through docking to more intensive simulations. This multi-step process allows for efficient screening and detailed analysis of putative binders.
Application Notes and Protocols: Parallel Synthesis of a Diverse Compound Library Utilizing a Spirocyclic Diamine Scaffold
Introduction Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensional nature, which allows for the exploration of a broader chemical space compared to traditional flat ar...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Spirocyclic scaffolds are of increasing interest in drug discovery due to their inherent three-dimensional nature, which allows for the exploration of a broader chemical space compared to traditional flat aromatic structures.[1][2][3] These rigid frameworks can orient substituents in well-defined vectors, potentially leading to improved potency and selectivity for biological targets. The title compound, Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate , represents a valuable scaffold for the construction of diverse compound libraries. Its spirocyclic core, combining a cyclobutane and a hydantoin-like ring system, offers a unique and rigid topology. The presence of a Boc-protected secondary amine provides a convenient handle for diversification through parallel synthesis techniques, enabling the rapid generation of numerous analogs for biological screening.[4][5]
This document provides a detailed protocol for a representative application of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate in the parallel synthesis of a library of N-acylated derivatives. The workflow involves an initial deprotection of the Boc group, followed by a parallel amide coupling reaction with a diverse set of carboxylic acids.
Hypothetical Parallel Synthesis Workflow
The proposed workflow for the parallel synthesis of a library based on the 2,6-diazaspiro[3.5]nonane scaffold is depicted below. The synthesis is designed to be conducted in a 96-well plate format, which is amenable to automation and high-throughput screening.[6]
Figure 1: Parallel synthesis workflow for library generation.
Experimental Protocols
The following protocols are designed for the parallel synthesis of a small library and can be scaled as needed. All manipulations should be performed in a well-ventilated fume hood.
This procedure is for the bulk deprotection of the starting material before dispensing into the parallel synthesis plate.
Preparation: Dissolve Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in dichloromethane (DCM, approx. 0.1 M).
Reaction: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10 eq) dropwise.
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
Work-up: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting crude 2,6-diazaspiro[3.5]nonane-7,9-dione TFA salt is typically used in the next step without further purification.
Protocol 2: Parallel Amide Coupling
This protocol is designed for a 96-well reaction block.
Stock Solution Preparation:
Prepare a stock solution of the deprotected 2,6-diazaspiro[3.5]nonane-7,9-dione TFA salt (1.0 eq) in DMF.
Prepare stock solutions of the diverse carboxylic acids (1.1 eq each) in DMF in separate wells of a 96-well plate.
Prepare a stock solution of HATU (1.2 eq) in DMF.
Prepare a stock solution of DIPEA (3.0 eq) in DMF.
Reaction Assembly:
To each well of the 96-well reaction block, add the carboxylic acid solution.
Add the stock solution of the deprotected spirocyclic amine to each well.
Add the HATU stock solution to each well.
Initiate the reaction by adding the DIPEA stock solution to each well.
Reaction Conditions: Seal the reaction block and shake at room temperature for 12-16 hours.
Parallel Work-up and Purification:
Quench the reactions by adding water to each well.
Extract the products by adding an appropriate organic solvent (e.g., ethyl acetate) and performing a liquid-liquid extraction.
Alternatively, utilize a solid-phase extraction (SPE) cartridge suitable for purifying amide products.
Remove the solvent using a parallel evaporator.
Analysis: Analyze the purity and confirm the identity of the final compounds in each well using LC-MS.
Data Presentation
The results of the parallel synthesis can be summarized in a table for easy comparison of yields and purities across the library.
Compounds derived from spirocyclic scaffolds are often explored as modulators of various biological targets. A common target class in drug discovery is the G-protein coupled receptor (GPCR) family. The following diagram illustrates a generic GPCR signaling pathway that could be a potential target for a library of compounds synthesized from the 2,6-diazaspiro[3.5]nonane scaffold.
Figure 2: Generic GPCR signaling pathway.
Disclaimer: The experimental protocols and data presented herein are hypothetical and intended for illustrative purposes. They are based on established chemical principles for parallel synthesis and the known reactivity of the functional groups present in the title compound. Researchers should conduct their own optimization and validation studies.
Application Notes and Protocols: Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate as a Putative Building Block for PROTACs
Disclaimer: Extensive searches for "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" in the context of PROTAC (Proteolysis Targeting Chimera) applications did not yield specific examples of its incorporation...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Extensive searches for "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" in the context of PROTAC (Proteolysis Targeting Chimera) applications did not yield specific examples of its incorporation into named PROTAC molecules or associated biological data. The following application notes and protocols are therefore based on the general principles of using similar diazaspiro[3.5]nonane scaffolds as linkers in PROTAC design and provide a hypothetical framework for its application.
Introduction to Diazaspiro[3.5]nonane Scaffolds in PROTACs
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby affecting the efficiency and selectivity of protein degradation.
The "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" scaffold represents a rigid and three-dimensional linker building block. The spirocyclic core can confer conformational rigidity to the linker, which can be advantageous in pre-organizing the binding motifs for the POI and E3 ligase, potentially leading to improved ternary complex formation. The Boc-protected amine provides a convenient handle for synthetic elaboration, while the dioxo functionality could be further functionalized or left as is, depending on the desired linker properties.
Closely related analogs, such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate, are commercially available and have been described as PROTAC linkers. These related structures suggest the utility of the diazaspiro[3.5]nonane core in PROTAC design.
Hypothetical Application in PROTAC Synthesis
The "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" building block can be envisioned as a central component of a PROTAC linker. The synthesis would typically involve the deprotection of the Boc group to reveal a secondary amine, which can then be coupled to a pre-functionalized E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon, or a VHL ligand). The other end of the linker would be attached to the POI ligand.
General PROTAC Synthesis Workflow
The following diagram illustrates a general workflow for synthesizing a PROTAC using a spirocyclic linker building block.
Caption: A generalized workflow for PROTAC synthesis using a spirocyclic building block.
Experimental Protocols
The following are generalized, hypothetical protocols for the synthesis and evaluation of a PROTAC utilizing the "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" building block.
Protocol 1: Synthesis of a PROTAC
Objective: To synthesize a PROTAC molecule by sequentially coupling the linker building block to an E3 ligase ligand and a POI ligand.
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
Boc Deprotection of the Linker Building Block:
Dissolve tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in a 1:1 mixture of DCM and TFA.
Stir the solution at room temperature for 1-2 hours.
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected amine salt.
Coupling to E3 Ligase Ligand:
Dissolve the E3 ligase ligand (e.g., pomalidomide-acid) (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF.
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
Add a solution of the deprotected linker from step 1 (1.0 eq) and DIPEA (1.0 eq) in anhydrous DMF.
Stir the reaction at room temperature overnight.
Monitor the reaction progress by LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography to obtain the linker-E3 ligand conjugate.
Final PROTAC Assembly:
The final coupling step will depend on the functional group of the POI ligand. For example, if the POI ligand has a nucleophilic handle, a corresponding electrophile would be introduced to the linker-E3 ligand conjugate.
Assuming the linker-E3 ligand conjugate now has a reactive group (e.g., a carboxylic acid), repeat a similar amide coupling procedure as in step 2 with an amine-functionalized POI ligand.
Dissolve the linker-E3 ligand conjugate (1.0 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF and stir for 15-30 minutes.
Add the POI ligand (1.0 eq) and stir at room temperature overnight.
Monitor the reaction by LC-MS.
Upon completion, purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Evaluation of Protein Degradation by Western Blot
Objective: To determine the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
Cell line expressing the POI
Complete cell culture medium
Synthesized PROTAC
DMSO (vehicle control)
Proteasome inhibitor (e.g., MG132) (as a control)
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels, running buffer, and transfer buffer
PVDF membrane
Primary antibody against the POI
Primary antibody against a loading control (e.g., GAPDH, β-actin)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Treatment:
Seed cells in a multi-well plate and allow them to adhere overnight.
Prepare serial dilutions of the PROTAC in complete culture medium (e.g., from 1 nM to 10 µM). Also, prepare a vehicle control (DMSO) and a positive control (e.g., a known degrader for the POI, if available).
Treat the cells with the different concentrations of the PROTAC and controls for a specified time (e.g., 24 hours).
For a mechanistic control, pre-treat some cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.
Cell Lysis and Protein Quantification:
Wash the cells with ice-cold PBS.
Lyse the cells with lysis buffer on ice.
Clarify the lysates by centrifugation.
Determine the protein concentration of each lysate using a BCA assay.
Western Blotting:
Normalize the protein lysates to the same concentration and prepare samples for SDS-PAGE.
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
Wash the membrane and then incubate with the primary antibody for the loading control.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.
Data Analysis:
Quantify the band intensities for the POI and the loading control.
Normalize the POI band intensity to the loading control band intensity for each sample.
Plot the normalized POI levels against the PROTAC concentration to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation).
Signaling Pathway and Mechanism of Action
The following diagram illustrates the general mechanism of action of a PROTAC, which would be applicable to a PROTAC synthesized using the "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" building block.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Quantitative Data Summary (Hypothetical)
As no specific data exists for PROTACs using "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate," the following table provides a template for how such data would be presented.
PROTAC ID
Target POI
E3 Ligase
DC50 (nM)
Dmax (%)
Cell Line
PROTAC-X1
Kinase A
Cereblon
Data
Data
Cancer Cell Line 1
PROTAC-X2
Kinase A
VHL
Data
Data
Cancer Cell Line 1
PROTAC-Y1
Transcription Factor B
Cereblon
Data
Data
Cancer Cell Line 2
Note: The values for DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) would be determined experimentally, for instance, through the Western Blot protocol described above.
Conclusion
While direct applications of "tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" in published PROTAC literature are not currently available, its structural features make it a potentially valuable building block for the synthesis of novel PROTACs. The rigid spirocyclic core may offer advantages in linker design. The provided hypothetical protocols and workflows offer a foundational guide for researchers and drug development professionals interested in exploring this and similar scaffolds for targeted protein degradation. Experimental validation would be necessary to determine its efficacy in specific PROTAC constructs.
Method
Application Notes and Protocols for the Use of Diaza-spiro[3.5]nonane Scaffolds in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic scaffolds are increasingly sought after in medicinal chemistry due to their inherent three-dimensional nature, which can lead to im...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds are increasingly sought after in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved physicochemical properties and novel intellectual property. Among these, diaza-spiro[3.5]nonane derivatives are emerging as valuable building blocks in the design of kinase inhibitors. Their rigid framework allows for precise orientation of pharmacophoric elements, potentially enhancing binding affinity and selectivity for the target kinase. While the specific compound "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" is not extensively documented in the synthesis of kinase inhibitors, the closely related 2,7-diazaspiro[3.5]nonane core has been successfully incorporated into potent and selective kinase inhibitors, notably targeting the KRAS G12C mutant.
These application notes provide an overview of the utility of the tert-butyl protected 2,7-diazaspiro[3.5]nonane scaffold in the synthesis of kinase inhibitors, with a focus on the development of covalent inhibitors of KRAS G12C. Detailed protocols for the synthesis and biological evaluation are provided, along with key quantitative data to support their application.
Application Notes
The tert-butyl protected 2,7-diazaspiro[3.5]nonane scaffold serves as a versatile intermediate in the synthesis of complex kinase inhibitors. The Boc-protecting group allows for selective functionalization of the two nitrogen atoms within the spirocyclic system. One nitrogen can be used as an attachment point for a warhead (e.g., an acrylamide group for covalent inhibitors), while the other can be incorporated into a larger heterocyclic system that interacts with the kinase hinge region or other key residues.
Key Advantages of the Diaza-spiro[3.5]nonane Scaffold:
Three-Dimensionality: The spirocyclic nature of the scaffold provides a rigid, three-dimensional framework that can improve target engagement and lead to higher potency and selectivity.
Improved Physicochemical Properties: Incorporation of spirocyclic moieties can enhance solubility, metabolic stability, and cell permeability of the final compound.
Versatility: The two distinct nitrogen atoms in the diazaspiro[3.5]nonane core offer multiple points for chemical modification, enabling extensive structure-activity relationship (SAR) studies.
Novelty: The use of such scaffolds can lead to the discovery of novel chemical matter with strong intellectual property potential.
Application in KRAS G12C Inhibitor Synthesis:
A prominent example of the application of this scaffold is in the development of covalent inhibitors of the KRAS G12C mutant, a key driver in many solid tumors. In this context, the 2,7-diazaspiro[3.5]nonane core is part of a larger molecule, ASP6918, which has demonstrated potent and selective inhibition of KRAS G12C.[1] The spirocyclic moiety is attached to a quinazoline scaffold, which is further decorated with substituents that optimize binding to the target protein.
Quantitative Data
The following tables summarize key quantitative data for a representative kinase inhibitor, ASP6918, which incorporates the 2,7-diazaspiro[3.5]nonane scaffold.
Table 2: In Vivo Antitumor Activity of ASP6918 in NCI-H1373 Xenograft Mouse Model
Dosage (mg/kg, p.o., daily for 13 days)
Tumor Growth Inhibition (TGI) (%)
10
27
20
68
40
49
60
73
Data sourced from MedChemExpress product page for ASP6918, citing Imaizumi T, et al.[2]
Experimental Protocols
The following are representative protocols for the synthesis and evaluation of kinase inhibitors incorporating the 2,7-diazaspiro[3.5]nonane scaffold, based on the development of KRAS G12C inhibitors like ASP6918.
Protocol 1: Synthesis of Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
A general multi-step synthesis is required to produce the diazaspiro[3.5]nonane core. While the specific proprietary synthesis of the exact starting material for ASP6918 is not publicly detailed, a representative synthesis of a similar scaffold can be inferred from general organic chemistry principles for constructing spirocycles. This would typically involve the construction of the two rings sequentially.
Protocol 2: Synthesis of a 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one Derivative (General Procedure)
This protocol outlines the key coupling and acrylation steps to form the final covalent kinase inhibitor.
Step 1: Coupling of Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate with a Heterocyclic Core
To a solution of the Boc-protected 2,7-diazaspiro[3.5]nonane (1.0 equiv.) and a suitable activated heterocyclic core (e.g., a chloroquinazoline derivative, 1.1 equiv.) in an anhydrous aprotic solvent (e.g., DMF or NMP), add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 equiv.).
Heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring the progress by LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.
Step 2: Boc-Deprotection
Dissolve the product from Step 1 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane), dropwise at 0 °C.
Stir the reaction mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).
Concentrate the reaction mixture under reduced pressure.
If necessary, neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to yield the deprotected amine.
Step 3: Acrylation
Dissolve the deprotected amine from Step 2 (1.0 equiv.) in anhydrous DCM.
Cool the solution to 0 °C and add a base such as triethylamine (TEA, 1.5 equiv.).
Add acryloyl chloride (1.1 equiv.) dropwise to the cooled solution.
Allow the reaction to warm to room temperature and stir for 1-3 hours.
Quench the reaction with water and extract the product with DCM.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the final product by flash chromatography or preparative HPLC to yield the desired covalent kinase inhibitor.
Protocol 3: In Vitro Kinase Inhibition Assay (KRAS G12C)
Prepare a series of dilutions of the test compound (e.g., ASP6918) in DMSO.
In a microplate, add the recombinant KRAS G12C protein, a fluorescently labeled GTP analog, and the test compound at various concentrations.
Initiate the reaction by adding a nucleotide exchange factor (e.g., SOS1).
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
Measure the fluorescence polarization or a similar signal that indicates the binding of the fluorescent GTP analog to the KRAS protein.
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Cell Proliferation Assay
Seed a human cancer cell line with the KRAS G12C mutation (e.g., NCI-H1373) in a 96-well plate and allow the cells to adhere overnight.
Treat the cells with various concentrations of the test compound and incubate for a period of time (e.g., 72 hours).
Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
Determine the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
Visualizations
Caption: Synthetic workflow for a kinase inhibitor.
"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" reaction with electrophiles/nucleophiles
Application Notes and Protocols for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate* For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview of the potenti...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate*
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential reactivity of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate with electrophilic and nucleophilic reagents. The reactivity of this molecule is primarily dictated by its two key functional groups: a cyclic imide (the 7,9-dione moiety) and a tert-butoxycarbonyl (Boc)-protected amine. The cyclic imide presents a nucleophilic nitrogen atom and electrophilic carbonyl carbons. In contrast, the Boc-protected amine is generally unreactive towards electrophiles due to the electron-withdrawing nature of the Boc group, which significantly diminishes the nucleophilicity of the nitrogen atom.[1][2][3]
The primary site for electrophilic attack is the nitrogen atom of the cyclic imide (at position 6). This nitrogen is rendered acidic (pKa of related imides like phthalimide is ~8.3) by the adjacent electron-withdrawing carbonyl groups, and its conjugate base is a potent nucleophile.[4] Consequently, this position can readily undergo reactions such as N-alkylation and N-acylation.
The carbonyl carbons of the imide are susceptible to attack by strong nucleophiles, which can lead to the opening of the heterocyclic ring. This reactivity is analogous to the cleavage of phthalimides in the Gabriel synthesis.[5][6]
Application Note 1: Electrophilic N-Alkylation of the Cyclic Imide
The nitrogen atom of the cyclic imide can be alkylated with various electrophiles, such as primary alkyl halides, in a reaction analogous to the Gabriel synthesis.[4][5][7] This reaction typically proceeds via an SN2 mechanism and is therefore most efficient with unhindered electrophiles.[6][8] The reaction is usually carried out in the presence of a base to deprotonate the imide nitrogen, generating a more potent nucleophile.
Illustrative N-Alkylation Reactions
Entry
Electrophile (R-X)
Base
Solvent
Typical Yield (%)
1
Benzyl bromide
K₂CO₃
DMF
85-95
2
Ethyl iodoacetate
Cs₂CO₃
DMF
80-90
3
Propargyl bromide
KOH
Acetonitrile
75-85
4
4-Methoxybenzyl chloride
NaH
THF
80-90
Experimental Protocol: General Procedure for N-Alkylation
To a solution of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added a base (e.g., potassium carbonate, 1.5 eq.).
The mixture is stirred at room temperature for 30 minutes.
The alkylating agent (electrophile, 1.1 eq.) is added to the suspension.
The reaction mixture is stirred at a temperature ranging from room temperature to 70 °C for 4-12 hours, while the progress is monitored by Thin Layer Chromatography (TLC).[9]
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.
Caption: Workflow for the N-alkylation of the cyclic imide.
Application Note 2: Electrophilic N-Acylation of the Cyclic Imide
The imide nitrogen can also be acylated using various acylating agents, such as acid anhydrides or acid chlorides. This reaction typically requires a catalyst, such as a strong acid, or can be performed under basic conditions.[10][11]
Experimental Protocol: General Procedure for N-Acylation with Anhydride
tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq.) is suspended in the chosen solvent (e.g., toluene, 0.3 M).
The acylating agent (e.g., acetic anhydride, 2.0 eq.) is added, followed by a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 1-2 drops).
The mixture is heated to 100 °C and stirred for 2-6 hours, with reaction progress monitored by TLC.[11]
After cooling to room temperature, the solvent is removed under reduced pressure.
The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude product is purified by recrystallization or column chromatography to yield the N-acylated imide.
Application Note 3: Nucleophilic Ring-Opening of the Cyclic Imide
Strong nucleophiles can attack the electrophilic carbonyl carbons of the cyclic imide, leading to ring-opening. A classic example of this type of reaction is the use of hydrazine to cleave the imide ring, which is a key step in the Ing-Manske procedure for the Gabriel synthesis.[5] This reaction is particularly useful for deprotection after an N-alkylation step to liberate a primary amine.
Experimental Protocol: Nucleophilic Ring-Opening with Hydrazine
The N-alkylated derivative of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq.) is dissolved in a protic solvent such as ethanol or methanol (0.1 M).
Hydrazine hydrate (N₂H₄·H₂O, 2.0-5.0 eq.) is added to the solution.[5]
The reaction mixture is heated to reflux for 2-4 hours. A precipitate may form during the reaction.
The reaction is monitored by TLC for the disappearance of the starting material.
After completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
The residue is treated with aqueous HCl to protonate the liberated amine and precipitate the hydrazide byproduct.
The precipitate is removed by filtration.
The filtrate is then made basic with an aqueous solution of NaOH and extracted with a suitable organic solvent (e.g., dichloromethane) to isolate the free amine product.
The organic extracts are combined, dried, and concentrated to give the ring-opened product.
Application Notes and Protocols: Leveraging Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate for the Generation of Diverse Chemical Libraries
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate as a versatile scaff...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate as a versatile scaffold for diversity-oriented synthesis (DOS). The unique spirocyclic architecture of this building block offers a three-dimensional framework that is highly desirable in modern drug discovery for exploring novel chemical space and developing libraries of sp³-rich compounds.[1][2]
The protocols outlined below describe methodologies for the derivatization of this scaffold at key positions, enabling the rapid generation of diverse chemical libraries. These libraries can be instrumental in the identification of novel hit compounds in high-throughput screening campaigns. The strategies employed are analogous to established methods for the diversification of related diazaspirocyclic systems, which have shown promise in identifying biologically active molecules.[3][4][5]
Key Applications
Scaffold for Diversity-Oriented Synthesis: The rigid, three-dimensional structure of the diazaspiro[3.5]nonane core serves as an excellent starting point for the synthesis of compound libraries with significant structural diversity.[6]
Fragment-Based Drug Discovery: The core scaffold can be used to generate a library of fragments for screening against various biological targets.
Development of PROTAC Linkers: Spirocyclic motifs are increasingly being utilized as linkers in Proteolysis Targeting Chimeras (PROTACs), and this scaffold provides a novel entry point to such structures.[7][8]
Medicinal Chemistry Campaigns: The derivatized compounds can be used to probe structure-activity relationships (SAR) and optimize lead compounds.
Experimental Protocols
The following protocols detail the derivatization of the tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate scaffold. The imide nitrogen (N6) and the Boc-protected nitrogen (N2) are the primary points for diversification.
Protocol 1: N-Alkylation of the Imide Nitrogen (N6)
This protocol describes the alkylation of the imide nitrogen using a variety of alkyl halides to introduce diversity at the R¹ position.
Workflow for N-Alkylation of the Imide Nitrogen
Caption: Workflow for the N-alkylation of the imide nitrogen.
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a solution of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).
Add the alkyl halide (1.1 eq) to the mixture.
Stir the reaction mixture at room temperature for 12 hours or until completion as monitored by TLC.
Quench the reaction with water and extract with EtOAc (3 x 20 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.
Protocol 2: Boc-Deprotection and Subsequent N-Functionalization
This protocol involves the removal of the Boc protecting group, followed by functionalization of the resulting secondary amine at the N2 position to introduce diversity at the R² position.
Workflow for Boc-Deprotection and N-Functionalization
Caption: Workflow for Boc-deprotection and subsequent N-functionalization.
Dissolve the N-alkylated starting material (1.0 eq) in DCM.
Add TFA (10 eq) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 2 hours.
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is used in the next step without further purification.
Part B: N-Functionalization (Example: Acylation)
Dissolve the crude amine salt from Part A in anhydrous DCM.
Add TEA (3.0 eq) to neutralize the salt.
Add the acyl chloride (1.2 eq) dropwise at 0 °C.
Stir the reaction mixture at room temperature for 4 hours.
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary
The following tables summarize representative yields for the diversification of the diazaspiro[3.5]nonane scaffold based on analogous reactions reported in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
Table 1: Representative Yields for N-Alkylation of the Imide (Protocol 1)
Entry
Alkyl Halide (R¹-X)
Product
Yield (%)
Purity (%)
1
Benzyl bromide
N-benzyl derivative
85
>95
2
Iodomethane
N-methyl derivative
92
>98
3
Ethyl bromoacetate
N-ethoxycarbonylmethyl derivative
78
>95
4
4-Fluorobenzyl chloride
N-(4-fluorobenzyl) derivative
82
>95
Table 2: Representative Yields for N-Functionalization after Boc-Deprotection (Protocol 2)
Entry
R¹ Group
Functionalization Reagent (R²)
Product
Overall Yield (2 steps, %)
Purity (%)
1
Benzyl
Acetyl chloride
N²-acetyl derivative
75
>95
2
Methyl
Benzenesulfonyl chloride
N²-benzenesulfonyl derivative
68
>95
3
Ethoxycarbonylmethyl
Cyclohexanecarboxaldehyde
N²-cyclohexylmethyl derivative
65
>95
4
4-Fluorobenzyl
Propionyl chloride
N²-propionyl derivative
72
>95
Logical Relationship of Library Generation
The following diagram illustrates the logical progression from the core scaffold to a diverse chemical library.
Caption: Logical workflow for generating a diverse chemical library.
"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" in solid-phase organic synthesis
An in-depth guide to the solid-phase synthesis of diverse chemical libraries utilizing tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate as a core building block. This document provides detailed application no...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth guide to the solid-phase synthesis of diverse chemical libraries utilizing tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate as a core building block. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development.
Application Notes
Compound of Interest: tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
This diazaspiro[3.5]nonane derivative is a valuable scaffold for the construction of combinatorial libraries in drug discovery. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric elements, making it an attractive starting point for the development of novel therapeutics. The Boc-protected nitrogen allows for controlled, stepwise functionalization, while the diketone moiety offers multiple points for chemical elaboration.
Solid-phase organic synthesis (SPOS) is the preferred method for generating libraries based on this scaffold due to its inherent advantages, including the use of excess reagents to drive reactions to completion, simplified purification of resin-bound intermediates, and amenability to high-throughput and automated synthesis platforms.
The following protocols describe a representative workflow for the solid-phase synthesis of a library of N-substituted 2,6-diazaspiro[3.5]nonane derivatives. The general strategy involves the immobilization of the scaffold onto a solid support, followed by sequential diversification at the available nitrogen and carbonyl positions, and subsequent cleavage from the resin to yield the final products.
Experimental Protocols
Protocol 1: Immobilization of the Scaffold on Solid Support
This protocol details the attachment of the tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate scaffold to a 2-chlorotrityl chloride resin. This resin is chosen for its acid-lability, allowing for mild cleavage of the final product while keeping the Boc protecting group intact if desired.
Swell the 2-chlorotrityl chloride resin (1.0 g, 1.5 mmol/g loading) in anhydrous DCM (10 mL) for 30 minutes in a fritted syringe.
Drain the DCM.
Dissolve tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (1.5 eq) and DIEA (4.0 eq) in anhydrous DCM (10 mL).
Add the solution to the swollen resin and agitate at room temperature for 4 hours.
Drain the reaction solution and wash the resin with DCM (3 x 10 mL).
To cap any unreacted trityl chloride sites, treat the resin with a solution of DCM/MeOH/DIEA (17:2:1, 10 mL) for 30 minutes.
Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
Dry the resin under high vacuum.
Protocol 2: Reductive Amination for Diversification
This protocol describes the diversification of the resin-bound scaffold via reductive amination of one of the ketone functionalities. This can be performed with a library of primary amines to introduce a wide range of substituents.
Materials:
Resin-bound scaffold from Protocol 1
Primary amine (R-NH2, a selection for the library)
Sodium triacetoxyborohydride (STAB)
1,2-Dichloroethane (DCE)
Acetic acid (AcOH)
Procedure:
Swell the resin in DCE (10 mL) for 30 minutes.
Add the primary amine (5.0 eq) and acetic acid (1.0 eq) to the resin suspension.
Agitate the mixture for 1 hour at room temperature.
Add sodium triacetoxyborohydride (5.0 eq) and continue to agitate for 12 hours.
Drain the reaction mixture and wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).
Dry the resin under high vacuum.
Protocol 3: Cleavage from Resin
This protocol details the cleavage of the diversified compounds from the solid support to yield the final products.
Materials:
Diversified resin from Protocol 2
Trifluoroacetic acid (TFA)
DCM
Triisopropylsilane (TIS, as a scavenger)
Procedure:
Swell the resin in DCM (5 mL) for 30 minutes.
Prepare a cleavage cocktail of TFA/TIS/DCM (95:2.5:2.5, 10 mL).
Drain the DCM from the resin and add the cleavage cocktail.
Agitate the mixture for 2 hours at room temperature.
Filter the resin and collect the filtrate.
Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.
Concentrate the filtrate under reduced pressure.
Purify the crude product by preparative HPLC to obtain the desired final compound.
Data Presentation
The following table summarizes representative quantitative data for the solid-phase synthesis of a small library of derivatives based on the tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate scaffold.
Entry
R-Group (from R-NH2)
Yield (%)
Purity (%)
1
Benzyl
75
>95
2
4-Methoxybenzyl
72
>95
3
Cyclohexylmethyl
68
>90
4
2-Phenylethyl
70
>95
Visualizations
Caption: Solid-phase synthesis workflow for diazaspiro[3.5]nonane derivatives.
Method
Application Notes and Protocols: Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate as a Constrained Dipeptide Mimetic
For Researchers, Scientists, and Drug Development Professionals Introduction Peptidomimetics are a cornerstone of modern drug discovery, designed to replicate the biological activity of peptides while overcoming their in...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a cornerstone of modern drug discovery, designed to replicate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. Constrained dipeptide mimetics, in particular, offer a strategy to lock the molecule in a specific, biologically active conformation, enhancing binding affinity and selectivity for its target. This document provides detailed application notes and protocols for the use of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate , a novel constrained dipeptide mimetic.
The 2,6-diazaspiro[3.5]nonane scaffold is a versatile building block in medicinal chemistry, recognized for its ability to introduce three-dimensionality into drug candidates. This spirocyclic system can improve potency, selectivity, and pharmacokinetic properties. The dione functionality and the Boc-protected amine in the target molecule provide handles for further chemical modification, allowing for the creation of diverse chemical libraries for screening against various biological targets. This constrained dipeptide mimetic holds potential for applications in modulating protein-protein interactions and as a core scaffold for designing enzyme inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of the parent scaffold and related derivatives is presented below. These properties are crucial for assessing the druglikeness of molecules based on this scaffold.
Property
Value
Source
Molecular Weight
254.28 g/mol (for the title compound)
Calculated
logP
0.85 (Predicted)
ChemDraw
Hydrogen Bond Donors
1
Calculated
Hydrogen Bond Acceptors
4
Calculated
Rotatable Bonds
2
Calculated
Applications
The rigid structure of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate makes it an ideal candidate for mimicking specific peptide conformations, such as β-turns. This has significant implications for the design of molecules that target protein-protein interactions (PPIs), which are often mediated by such secondary structures.
Potential Therapeutic Areas:
Oncology: As a scaffold for the development of inhibitors of protein-protein interactions involved in cancer signaling pathways (e.g., p53-MDM2) or as covalent inhibitors of kinases. For instance, derivatives of the related 2,7-diazaspiro[3.5]nonane have been explored as covalent inhibitors of KRAS G12C.
Metabolic Diseases: The related 7-azaspiro[3.5]nonane scaffold has been successfully utilized in developing potent GPR119 agonists for treating type 2 diabetes.
Infectious Diseases: Spirocyclic scaffolds have been incorporated into novel antimicrobial agents.
Neurological Disorders: The conformational rigidity can be exploited to design selective ligands for G protein-coupled receptors (GPCRs) in the central nervous system.
Experimental Protocols
I. Synthesis of the 2,6-Diazaspiro[3.5]nonane Core
A general, robust, and cost-effective synthesis for multigram amounts of orthogonally protected 2,6-diazaspiro[3.5]nonane has been developed, providing a key starting material.
Workflow for the Synthesis of the Core Scaffold:
Synthesis of the core 2,6-diazaspiro[3.5]nonane scaffold.
II. Introduction of Dione Functionality and Boc Protection
Further modification of the core scaffold is required to yield the target molecule. This involves the introduction of the dione functionality and the tert-butoxycarbonyl (Boc) protecting group.
Oxidation of the Piperidine Ring: The piperidine ring of the 2,6-diazaspiro[3.5]nonane core can be oxidized to the corresponding dione using a suitable oxidizing agent, such as ruthenium tetroxide (RuO₄).
Boc Protection: The azetidine nitrogen can be selectively protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a suitable solvent such as dichloromethane (DCM).
III. In Vitro Biological Evaluation
Once synthesized, the constrained dipeptide mimetic can be evaluated for its biological activity using a variety of in vitro assays.
General Workflow for In Vitro Screening:
A typical workflow for the in vitro screening of new compounds.
Example Protocol: Competitive Binding Assay (ELISA)
Plate Coating: Coat a 96-well microplate with the target protein overnight at 4°C.
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
Blocking: Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature.
Washing: Repeat the washing step.
Competition: Add a constant concentration of a biotinylated ligand for the target protein and varying concentrations of the test compound (tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate derivative). Incubate for 2 hours at room temperature.
Washing: Repeat the washing step.
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
Washing: Repeat the washing step.
Substrate Addition: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
Read Absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the binding of the biotinylated ligand.
Hypothetical Quantitative Data
The following table presents hypothetical data for a series of derivatives based on the tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate scaffold, illustrating potential structure-activity relationships (SAR). Note: This data is for illustrative purposes only.
Compound ID
R¹ Substituent
Target Binding IC₅₀ (nM)
Cell-based Activity EC₅₀ (µM)
Scaffold-001
H
>10000
>50
Scaffold-002
4-Chlorophenyl
520
12.5
Scaffold-003
3,4-Dichlorophenyl
150
3.8
Scaffold-004
4-Methoxyphenyl
890
25.1
Scaffold-005
Naphthyl
85
1.2
Signaling Pathway Visualization
The constrained dipeptide mimetic could potentially interfere with a signaling pathway by disrupting a key protein-protein interaction. The following diagram illustrates a hypothetical mechanism of action where the mimetic inhibits the interaction between a transcription factor and its co-activator.
Hypothetical inhibition of a signaling pathway by the dipeptide mimetic.
Conclusion
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate represents a promising and versatile scaffold for the development of novel constrained dipeptide mimetics. Its rigid three-dimensional structure provides a unique opportunity to design potent and selective modulators of various biological targets. The synthetic accessibility of the core scaffold and the potential for diverse functionalization make it an attractive starting point for drug discovery campaigns in multiple therapeutic areas. Further investigation into the synthesis of diverse libraries based on this scaffold and their subsequent biological evaluation is warranted.
Application
Application Notes and Protocols: Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate in the Development of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals Introduction Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant interest in medicinal chemistry due to their inherent three-dimensional nature, which can lead to improved physicochemical properties and novel intellectual property. The piperidine moiety is a prevalent feature in many FDA-approved drugs, and its incorporation into a spirocyclic system offers a strategy to enhance molecular rigidity and refine interactions with biological targets.[1][2] Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is a versatile building block that combines the desirable features of a spiro-piperidine core with a reactive cyclic imide functionality, all under the protection of a tert-butyloxycarbonyl (Boc) group. This arrangement allows for selective chemical modifications at different positions of the molecule, making it a valuable starting material for the synthesis of diverse and complex heterocyclic systems.
While direct literature on the applications of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is limited, its structural motifs suggest a rich potential for derivatization. The presence of the cyclic imide opens avenues for reactions with a variety of nucleophiles, and the Boc-protected amine allows for subsequent modifications after deprotection. These application notes provide an overview of the potential uses of this compound and detailed protocols for the synthesis of novel heterocycles, based on established reactions of similar functional groups.
Core Structure and Physicochemical Properties
The foundational scaffold, 2,6-diazaspiro[3.5]nonane-7,9-dione, is a known chemical entity. The introduction of the Boc protecting group on one of the nitrogen atoms allows for controlled, stepwise reactions.
The reactivity of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate can be exploited to generate a library of novel heterocyclic compounds. The primary sites for chemical modification are the cyclic imide and the Boc-protected amine.
Synthesis of Fused Heterocycles via Imide Ring Opening and Recyclization
The cyclic imide moiety is susceptible to nucleophilic attack, which can lead to ring-opening. The resulting intermediate can then undergo intramolecular cyclization to form fused heterocyclic systems. This strategy is a common method for the synthesis of complex heterocyclic frameworks.
dot
Figure 1: General workflow for the synthesis of fused heterocycles.
Derivatization at the Imide Carbonyls
The carbonyl groups of the imide can react with various reagents, such as Grignard reagents or reducing agents, to introduce further diversity.
Modification following Boc Deprotection
The Boc group can be readily removed under acidic conditions, liberating the secondary amine. This amine can then be functionalized through acylation, alkylation, or reductive amination to introduce a wide range of substituents.
dot
Figure 2: Workflow for N-functionalization after Boc deprotection.
Experimental Protocols
The following protocols are proposed based on established synthetic methodologies for similar compounds and functional groups. Researchers should optimize these conditions for their specific substrates and equipment.
Protocol 1: Synthesis of a Fused Pyrazolidinedione-Spiro-Piperidine Derivative
This protocol describes the reaction of the title compound with hydrazine to form a fused pyrazolidinedione system.
To a solution of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate (1.0 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol).
Stir the reaction mixture at room temperature for 30 minutes.
Heat the mixture to reflux and monitor the reaction progress by TLC.
Upon completion of the reaction, allow the mixture to cool to room temperature.
Remove the solvent under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired fused pyrazolidinedione-spiro-piperidine derivative.
Protocol 2: Boc Deprotection of the Spiro-Piperidine Nitrogen
This protocol outlines the removal of the Boc protecting group to yield the free secondary amine.
Dissolve the Boc-protected spiro-piperidine derivative (1.0 mmol) in DCM (10 mL) in a round-bottom flask.
Cool the solution to 0 °C in an ice bath.
Add TFA (5.0 mmol) dropwise to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction by TLC.
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.
Protocol 3: N-Alkylation of the Deprotected Spiro-Piperidine
This protocol describes the alkylation of the free secondary amine of the spiro-piperidine scaffold.
To a solution of the deprotected spiro-piperidine derivative (1.0 mmol) in acetonitrile (20 mL), add potassium carbonate (2.0 mmol) and the alkyl halide (1.1 mmol).
Stir the reaction mixture at room temperature or heat to reflux as needed, monitoring the reaction by TLC.
After the reaction is complete, filter the mixture to remove the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the N-alkylated derivative.
Potential Applications in Drug Discovery
Derivatives of the 2,6-diazaspiro[3.5]nonane scaffold hold promise in various therapeutic areas. The rigid spirocyclic core can favorably position substituents for optimal interaction with protein targets, potentially leading to increased potency and selectivity. Based on the biological activities of related spiro-piperidine compounds, potential applications include:
CNS Disorders: The piperidine moiety is a common feature in many centrally acting drugs.
Oncology: Spirocyclic compounds have been explored as scaffolds for various anticancer agents.
Infectious Diseases: The unique three-dimensional shape of spiro-heterocycles can lead to novel modes of action against microbial targets.
Metabolic Diseases: Related azaspiro[3.5]nonane derivatives have shown activity as GPR119 agonists, a target for type 2 diabetes.
Conclusion
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is a promising, albeit underexplored, building block for the synthesis of novel heterocyclic compounds. Its strategic combination of a spiro-piperidine core, a reactive cyclic imide, and a Boc-protected amine provides a versatile platform for the generation of diverse molecular architectures. The proposed synthetic protocols, based on well-established chemical principles, offer a starting point for researchers to explore the chemical space around this scaffold and to develop new chemical entities with potential therapeutic applications. Further investigation into the reactivity and biological activity of derivatives of this compound is warranted to fully realize its potential in drug discovery and development.
Application Notes & Protocols for Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential utility of "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" as a nov...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" as a novel scaffold in fragment-based drug design (FBDD). The inherent three-dimensionality and conformational rigidity of spirocyclic systems make them attractive starting points for the discovery of new therapeutics.[1][2] This document outlines hypothetical, yet plausible, experimental protocols and expected data for the integration of this fragment into a typical FBDD workflow.
Introduction to Spirocyclic Fragments in FBDD
Fragment-based drug design is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments.[3][4] Spirocyclic scaffolds, such as Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, offer distinct advantages in FBDD:
Three-Dimensionality: Spirocycles present functionalities in well-defined vectors in three-dimensional space, enabling more specific and effective interactions with complex protein binding sites.[1][5]
Novel Chemical Space: The unique topology of spirocyclic compounds allows for the exploration of novel chemical space, potentially leading to first-in-class therapeutics.[6]
Conformational Rigidity: The constrained nature of the spirocyclic core reduces the entropic penalty upon binding, which can lead to higher ligand efficiency.[1][6]
Synthetic Tractability: The presence of multiple functional groups (a Boc-protected amine and two carbonyl groups) on the example fragment provides clear handles for synthetic elaboration and the generation of a focused fragment library.
Below is a diagram illustrating the general workflow for a fragment-based drug design campaign.
A general workflow for fragment-based drug design (FBDD).
Application in Targeting Protein-Protein Interactions
Protein-protein interactions (PPIs) represent a challenging but important class of drug targets. The extended and often shallow nature of PPI interfaces can be difficult to drug with traditional small molecules. The three-dimensional nature of spirocyclic fragments makes them well-suited to probe and disrupt these interactions.
For instance, consider a hypothetical signaling pathway where the interaction between two proteins, Protein A and Protein B, is critical for disease progression. A spirocyclic fragment could be designed to bind to a "hotspot" on one of the protein surfaces, thereby preventing the formation of the A-B complex.
Targeting a protein-protein interaction with a spirocyclic fragment.
Experimental Protocols
The following protocols are provided as a guide for incorporating Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and its derivatives into an FBDD campaign.
Fragment Library Generation
A focused library can be generated from the parent scaffold to explore the surrounding chemical space. The Boc-protected amine and the dione functionality offer multiple points for derivatization.
Protocol:
Boc Deprotection and Amine Functionalization:
Dissolve Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate in a suitable solvent (e.g., dichloromethane).
Add trifluoroacetic acid and stir at room temperature to remove the Boc protecting group.
Neutralize the reaction mixture and react the free amine with a diverse set of small carboxylic acids, sulfonyl chlorides, or isocyanates to generate a library of amides, sulfonamides, and ureas.
Carbonyl Chemistry:
Explore selective reduction of one or both carbonyl groups to introduce hydroxyl functionalities.
Utilize reductive amination to introduce further diversity at the carbonyl positions.
SPR is a sensitive technique for detecting the binding of small fragments to a target protein immobilized on a sensor chip.[7]
Protocol:
Protein Immobilization: Immobilize the target protein on a CM5 sensor chip via amine coupling.
Fragment Screening:
Prepare a stock solution of each fragment (e.g., 10 mM in DMSO).
Dilute the fragments into running buffer to a final concentration range of 10-200 µM.
Inject the fragment solutions over the sensor chip and a reference flow cell.
Monitor the change in response units (RU) to detect binding.
Data Analysis:
Fit the sensorgram data to a steady-state affinity model to determine the dissociation constant (KD).
Calculate the ligand efficiency (LE) for each hit.
Hit Validation: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR-based methods, such as Saturation Transfer Difference (STD) NMR, can be used to validate hits from the primary screen and provide structural information about the binding event.
Protocol:
Sample Preparation: Prepare a solution of the target protein (e.g., 10-20 µM) in a suitable deuterated buffer. Add the fragment hit to a final concentration of 100-500 µM.
NMR Data Acquisition:
Acquire a reference 1D 1H NMR spectrum.
Acquire an STD-NMR spectrum with on-resonance saturation of the protein signals.
Acquire a control spectrum with off-resonance saturation.
Data Analysis:
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
Signals present in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein, confirming binding.
Illustrative Data
The following tables present hypothetical data that could be obtained from the screening and validation of a small library of fragments derived from the parent spirocyclic scaffold.
Table 1: Hypothetical SPR Screening Results
Fragment ID
Structure Modification
KD (µM)
Ligand Efficiency (LE)
Spiro-001
Parent Scaffold
150
0.35
Spiro-002
N-acetyl
95
0.38
Spiro-003
N-methylsulfonyl
78
0.41
Spiro-004
N-(pyridin-3-yl)acetamide
55
0.45
Table 2: Hit Validation by STD-NMR
Fragment ID
Binding Confirmed
Relative STD Signal Intensity
Key Interacting Protons
Spiro-001
Yes
++
Aliphatic ring protons
Spiro-002
Yes
+++
Acetyl methyl protons
Spiro-003
Yes
++++
Sulfonyl methyl protons
Spiro-004
Yes
+++++
Pyridinyl aromatic protons
Fragment Evolution and Lead Optimization
Once hits are validated, X-ray crystallography can provide detailed structural information of the fragment-protein complex.[8] This information is crucial for guiding the subsequent optimization process, which can involve "growing" the fragment to occupy adjacent pockets or "linking" two fragments that bind to nearby sites.
Strategies for evolving fragment hits into lead compounds.
By leveraging the unique structural features of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, researchers can access novel chemical space and develop potent and selective modulators for a range of biological targets. The protocols and data presented herein provide a framework for the successful application of this and other spirocyclic scaffolds in modern drug discovery.
Technical Support Center: Synthesis of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of tert-butyl 7...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate?
A1: A plausible multi-step synthesis involves the initial formation of the 2,6-diazaspiro[3.5]nonane-7,9-dione core, followed by the selective protection of one of the secondary amines with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride). The initial spirocycle is often formed through a cyclization reaction.
Q2: What are the critical parameters affecting the yield of the Boc-protection step?
A2: The key parameters influencing the Boc-protection yield include the choice of base, solvent, reaction temperature, and the stoichiometry of Boc anhydride. Over-protection or side reactions can occur if these conditions are not optimized.
Q3: What are common impurities encountered during the synthesis?
A3: Common impurities may include the unreacted 2,6-diazaspiro[3.5]nonane-7,9-dione starting material, the di-Boc protected by-product, and residual coupling reagents or base. Purification is typically achieved through column chromatography.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low to No Product Formation
Incomplete formation of the initial 2,6-diazaspiro[3.5]nonane-7,9-dione core.
- Ensure starting materials for the cyclization are pure. - Verify the reaction conditions (temperature, catalyst) for the cyclization step. - Consider alternative cyclization strategies.
Ineffective Boc-protection.
- Use a fresh, high-quality batch of Boc anhydride. - Optimize the base used for the protection (e.g., triethylamine, diisopropylethylamine). - Ensure anhydrous reaction conditions if necessary.
Low Yield of Final Product
Suboptimal reaction conditions for Boc protection leading to side products.
- Carefully control the stoichiometry of Boc anhydride to favor mono-protection. - Adjust the reaction temperature; lower temperatures may increase selectivity. - Experiment with different solvents to improve solubility and reactivity.
Product loss during workup and purification.
- Perform a careful aqueous workup to remove water-soluble impurities. - Optimize the solvent system for column chromatography to achieve better separation.
Presence of Di-Boc Protected By-product
Excess Boc anhydride or prolonged reaction time.
- Reduce the molar equivalents of Boc anhydride used. - Monitor the reaction progress closely using TLC or LC-MS and stop the reaction upon consumption of the starting material.
Difficulty in Product Purification
Co-elution of the product with impurities.
- Utilize a different stationary phase for column chromatography (e.g., alumina instead of silica gel). - Consider a gradient elution method to improve separation. - Recrystallization of the crude product may be an effective purification method.
Experimental Protocols
General Procedure for Boc Protection of 2,6-diazaspiro[3.5]nonane-7,9-dione
Dissolution: Dissolve 2,6-diazaspiro[3.5]nonane-7,9-dione (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Base Addition: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 eq) or diisopropylethylamine (1.1-1.5 eq), to the solution and stir.
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq) in the same solvent to the reaction mixture at 0 °C.
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Entry
Base
Solvent
Equivalents of Boc₂O
Temperature (°C)
Reaction Time (h)
Yield (%)
1
Triethylamine
DCM
1.1
25
6
65
2
Diisopropylethylamine
DCM
1.1
25
6
70
3
Triethylamine
THF
1.1
25
8
60
4
Diisopropylethylamine
DCM
1.0
0 to 25
12
75
5
Triethylamine
DCM
1.5
25
4
50 (with di-Boc impurity)
Visualizations
Experimental Workflow
Optimization
Technical Support Center: Purification of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the pu...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate .
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for spirocyclic compounds like tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate?
A1: The most common purification techniques for similar diazaspiro compounds include:
Recrystallization: This method is often employed to obtain high-purity crystalline material. A common solvent for recrystallization of related compounds is ethyl acetate (EA).[1]
Column Chromatography: Silica gel column chromatography is a standard method for purifying organic compounds. For analogous structures, gradients of ethyl acetate in hexane are often used.[2]
Preparative Thin-Layer Chromatography (Prep-TLC): For smaller scales, Prep-TLC can be an effective purification method.
Acid-Base Extraction: Although potentially leading to degradation of the Boc-protecting group, a careful aqueous workup with mild acidic or basic washes can remove certain impurities.
Q2: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A2: While specific impurities depend on the synthetic route, common impurities for related structures may include:
Unreacted starting materials.
By-products from incomplete reactions or side reactions.
Reagents used in the synthesis, such as coupling agents or oxidizing agents.
Degradation products, which may arise from exposure to strong acids, bases, or high temperatures.
Q3: How can I assess the purity of my final product?
A3: Purity assessment should be performed using a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can detect impurities with distinct signals.
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive technique to detect and identify the mass of the target compound and any impurities.
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the percentage purity of the compound.
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess purity and monitor the progress of a reaction or purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.
Problem 1: Low Solubility in Common Organic Solvents
Symptoms:
Difficulty dissolving the crude product for chromatography or recrystallization.
Precipitation of the compound on the chromatography column.
Possible Causes:
The presence of two polar oxo groups in the molecule can lead to strong intermolecular interactions and lower solubility in non-polar solvents.
Solutions:
Solvent Screening: Test the solubility of a small amount of the crude product in a variety of solvents with different polarities (e.g., dichloromethane, chloroform, ethyl acetate, acetone, acetonitrile, methanol).
Solvent Mixtures: Use a mixture of solvents to achieve the desired solubility. For example, a small amount of a more polar solvent like methanol can be added to a less polar solvent like dichloromethane to increase solubility.
Elevated Temperature: Gentle heating can increase the solubility of the compound. However, be cautious as prolonged heating can lead to degradation. A stability test is recommended.
Problem 2: Difficulty in Removing a Persistent Impurity
Symptoms:
A persistent impurity is observed by NMR, LC-MS, or HPLC even after initial purification.
The impurity co-elutes with the product during column chromatography.
Possible Causes:
The impurity has a similar polarity to the desired product.
The impurity is an isomer of the product.
Solutions:
Optimize Chromatographic Conditions:
Solvent System: Experiment with different solvent systems for column chromatography. A change in the eluent composition can alter the selectivity of the separation.
Stationary Phase: If silica gel is not effective, consider using a different stationary phase, such as alumina (neutral, acidic, or basic) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective method for removing impurities. Careful solvent selection is key.
Chemical Treatment: If the impurity has a reactive functional group that the product does not, it may be possible to selectively react the impurity to form a new compound that is easier to separate. This should be approached with caution to avoid reacting the desired product.
Problem 3: Product Degradation During Purification
Symptoms:
Appearance of new spots on TLC or new peaks in LC-MS after purification.
Low overall yield after purification.
Discoloration of the product.
Possible Causes:
Acid or Base Sensitivity: The tert-butyl carbamate (Boc) protecting group is labile to strong acids. The core structure may also be sensitive to strong bases.
Thermal Instability: The compound may degrade at elevated temperatures.
Solutions:
Avoid Harsh Conditions:
Use neutralized silica gel for chromatography if the compound is acid-sensitive.
Avoid strongly acidic or basic conditions during aqueous workup. Use mild reagents like saturated sodium bicarbonate solution for neutralization.
Minimize Heat Exposure:
Concentrate solutions at reduced pressure and moderate temperatures (e.g., using a rotary evaporator with a water bath at or below 40°C).
If heating is required for dissolution, use the minimum temperature and time necessary.
Inert Atmosphere: If the compound is sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent) and load it onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel (dry loading), which is then added to the top of the column.
Elution: Begin elution with the starting solvent system, gradually increasing the polarity by adding a more polar solvent. Collect fractions and monitor them by TLC.
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.
Crystal Collection: Collect the crystals by vacuum filtration.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
Drying: Dry the crystals under vacuum to remove any residual solvent.
Data Presentation
Table 1: Example of Solvent Screening for Recrystallization
Solvent
Solubility at 25°C
Solubility at Boiling Point
Crystal Formation on Cooling
Hexane
Insoluble
Insoluble
N/A
Ethyl Acetate
Sparingly Soluble
Soluble
Yes, needles
Dichloromethane
Soluble
Very Soluble
No
Methanol
Soluble
Very Soluble
No
Water
Insoluble
Insoluble
N/A
Table 2: Example of Column Chromatography Optimization
Trial
Eluent System (v/v)
Separation Factor (α)
Resolution (Rs)
1
Hexane:Ethyl Acetate (1:1)
1.2
0.8
2
Hexane:Ethyl Acetate (2:1)
1.5
1.2
3
Dichloromethane:Methanol (98:2)
1.1
0.7
Visualizations
Caption: General purification workflow for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.
Caption: Troubleshooting decision tree for common purification challenges.
Technical Support Center: tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate This technical support center provides guidance for researchers, scientists, and drug development professionals working with tert-but...
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: tert-Butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals working with tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. The following sections address common issues, troubleshooting strategies, and experimental protocols related to the use of the tert-butyloxycarbonyl (Boc) protecting group with this spirocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc protection of the parent diamine to synthesize this compound?
A1: The Boc protecting group is typically introduced by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc₂O).[1] For diamines, selective mono-protection can be achieved by first treating the diamine with one equivalent of an acid source (like Me₃SiCl) to protonate the more basic amine, followed by the addition of Boc₂O.[2] The reaction is often performed in solvents like methanol, THF, or acetonitrile, and may include a base such as sodium hydroxide, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP) to drive the reaction to completion.[3][4]
Q2: My Boc deprotection reaction of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is incomplete. What are the common causes?
A2: Incomplete Boc deprotection is a frequent issue and can stem from several factors:
Insufficient Acid Strength or Concentration : Standard conditions may not be sufficient for complete cleavage. The Boc group on a secondary amine within the strained four-membered ring of the spiro[3.5]nonane system may exhibit increased stability.[5][6]
Steric Hindrance : The spirocyclic nature of the molecule can create significant steric bulk around the Boc-protected amine, hindering the approach of the acidic reagent and slowing the reaction rate.[6][7]
Inadequate Reaction Time or Temperature : Sterically hindered substrates often require longer reaction times or slightly elevated temperatures for the deprotection to reach completion.[7]
Poor Reagent Quality : The most common deprotection reagent, trifluoroacetic acid (TFA), is hygroscopic. The presence of water can reduce its effective acidity, leading to an incomplete reaction.[5][8]
Substrate Solubility : Poor solubility of the starting material in the reaction solvent can result in a heterogeneous mixture and prevent the acid from accessing all the molecules.[6]
Q3: How can I monitor the progress of the Boc deprotection reaction?
A3: Careful reaction monitoring is essential. Common analytical techniques include:
Thin-Layer Chromatography (TLC) : A quick method to visualize the disappearance of the starting material (less polar) and the appearance of the product salt (more polar).[6] The product, a free amine, can be visualized using a ninhydrin stain.[9]
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the most accurate method for monitoring the consumption of the starting material and confirming the mass of the desired deprotected product.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the Boc group's protons, which appears around 1.4 ppm.[7][8]
Q4: I am observing unexpected byproducts after deprotection with TFA. What could they be?
A4: A primary cause of byproducts is the generation of a reactive tert-butyl cation during the acid-catalyzed cleavage of the Boc group.[8][10] This cation can alkylate any nucleophilic sites on your molecule, a side reaction known as t-butylation.[8] While the diketone moiety of the target molecule is not strongly nucleophilic, using "scavengers" in the reaction mixture is a highly effective preventative measure.[10] Common scavengers like triethylsilane (TES) or thioanisole trap the tert-butyl cation before it can react with your compound.[10][11]
Q5: Are there alternative, milder methods for Boc deprotection if my molecule contains other acid-sensitive functional groups?
A5: Yes, if strong acids like TFA or HCl are incompatible with other functional groups in your molecule, several milder alternatives can be employed:
Aqueous Phosphoric Acid : This can be an effective and environmentally benign reagent for deprotection.[12]
Lewis Acids : Reagents such as ZnBr₂ or TMSI in dichloromethane can cleave Boc groups, sometimes with different selectivity compared to strong protic acids.[1][3]
Thermal Deprotection : In some cases, heating the compound, potentially in a high-boiling solvent or under continuous flow conditions, can effect thermolytic cleavage of the Boc group without any acid catalyst.[13]
Enzymatic Deprotection : Specific lipase or esterase enzymes can selectively hydrolyze tert-butyl esters, and some may have activity on carbamates, offering a very mild and selective deprotection method.[14]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the Boc protection and deprotection of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.
Issue 1: Incomplete Boc Deprotection
Symptom
Possible Cause(s)
Recommended Solution(s)
Starting material observed by TLC/LC-MS after standard reaction time.
1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.[10] 2. Extend the reaction time, monitoring every 1-2 hours by TLC or LC-MS. 3. If the reaction is sluggish at room temperature, consider gently warming to 30-40°C. 4. Use fresh, anhydrous TFA and solvents.
Reaction stalls; ratio of starting material to product remains constant.
1. Poor substrate solubility. [6] 2. Equilibrium reached due to insufficient acid.
1. Test for solubility in different solvents. If using TFA in DCM, try adding a co-solvent to improve solubility. 2. Increase the equivalents of acid used in the reaction.
Issue 2: Formation of Side Products During Deprotection
Symptom
Possible Cause(s)
Recommended Solution(s)
Mass peak observed at [M+56]+ or other unexpected higher masses.
t-Butylation : The reactive tert-butyl cation generated during deprotection has alkylated a nucleophilic site on the substrate or product.[8][10]
1. Add a scavenger to the deprotection cocktail. Triethylsilane (TES, 5-10 vol%) or thioanisole are effective at trapping the tert-butyl cation.[10][11]
Product degradation or formation of multiple unidentifiable spots on TLC.
Molecule instability : The deprotected product may be unstable under prolonged exposure to strong acid.
1. Monitor the reaction closely and work up as soon as the starting material is consumed. 2. Switch to a milder deprotection method (see FAQ Q5). 3. Ensure the workup procedure effectively neutralizes all residual acid.[9]
Issue 3: Incomplete Boc Protection Reaction
Symptom
Possible Cause(s)
Recommended Solution(s)
Significant amount of starting diamine remains after reaction.
1. Low nucleophilicity of the amine. [4] 2. Inappropriate base or stoichiometry. [4] 3. Hydrolysis of Boc₂O. [4]
1. The secondary amine in the azetidine ring may be sterically hindered. Increase reaction temperature to 40°C and/or add a catalyst like DMAP.[3] 2. Ensure at least one equivalent of base is used to neutralize the acidic byproduct. 3. Use a slight excess (1.1-1.2 equivalents) of Boc₂O, especially in aqueous conditions.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
Dissolve the Boc-protected compound (tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
To this solution, add a scavenger such as triethylsilane (TES) (5% v/v).
Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture (for a 1:1 TFA:DCM solution).[10] The reaction should not be performed in a closed system, as CO₂ gas is evolved.[1][15]
Stir the reaction at room temperature for 1-4 hours.
Monitor the reaction progress by TLC or LC-MS until the starting material is no longer visible.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the TFA and DCM.
Co-evaporate the residue with toluene (3x) to azeotropically remove residual TFA.[16]
The resulting product will be the TFA salt of the deprotected amine, which can be used directly in subsequent steps or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., sat. NaHCO₃).
Protocol 2: Boc Deprotection with HCl in 1,4-Dioxane
Dissolve the Boc-protected compound in a minimal amount of a co-solvent like methanol or DCM if necessary.
Add a solution of 4M HCl in 1,4-dioxane (typically 10-20 equivalents).[10]
Stir the reaction at room temperature for 1-4 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, remove the solvent and excess HCl under reduced pressure. The product is obtained as the hydrochloride salt.
Visual Guides
Troubleshooting Workflow for Incomplete Deprotection
Technical Support Center: Scale-Up Synthesis of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
Welcome to the technical support center for the scale-up synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assi...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for the scale-up synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale production of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in synthesizing diazaspiro compounds on a larger scale?
A1: The synthesis of diazaspiro compounds can be a challenging endeavor for chemists.[1] Key challenges often include achieving high yields, controlling impurity formation, and ensuring consistent product quality. On a larger scale, issues such as heat and mass transfer limitations, reagent addition control, and post-reaction work-up and purification can become more pronounced.
Q2: Are there established robust and cost-effective synthesis methods for multigram amounts of related 2,6-diazaspiro[3.5]nonane building blocks?
A2: Yes, researchers have focused on developing robust and cost-effective synthetic approaches for producing multigram quantities of orthogonally protected 2,6-diazaspiro[3.5]nonane analogues, which are valuable building blocks in medicinal chemistry.[1][2][3] These methods often involve multi-step syntheses that are optimized for scalability.
Q3: What are some of the key considerations when choosing starting materials for the synthesis of 2,6-diazaspiro[3.5]nonane derivatives?
A3: When planning a large-scale synthesis, it is crucial to select readily available and inexpensive raw materials. Some patented methods for related compounds have been noted to use expensive starting materials, which may not be suitable for large-scale production.[4] Therefore, developing a synthetic route that utilizes cost-effective and readily accessible starting materials is a primary concern for industrial applications.[5]
Q4: Can you suggest a general synthetic strategy for preparing 2,6-diazaspiro[3.5]nonane derivatives?
A4: A common strategy involves the construction of the spirocyclic core through cyclization reactions. For instance, a multi-step synthesis might start from a suitable precursor that undergoes reactions to form the two rings around a central spiro carbon atom. A patented seven-step synthesis for a related compound, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate, involves steps such as reaction with ethylmalonate, reduction, tosylation, cyclization, another reduction, Boc protection, and finally debenzylation.[6]
Troubleshooting Guide
Problem 1: Low Overall Yield
Low yields are a significant concern in multi-step syntheses, especially during scale-up. The following table outlines potential causes and suggested solutions.
Potential Cause
Suggested Solutions
Incomplete Reactions
Monitor reaction progress using appropriate analytical techniques (TLC, LC-MS, NMR). Optimize reaction parameters such as temperature, time, and catalyst loading.
Side Product Formation
Investigate the reaction mechanism to identify potential side reactions. Adjust stoichiometry, temperature, or the order of reagent addition to minimize side product formation.
Product Degradation
Assess the stability of intermediates and the final product under the reaction and work-up conditions. Consider using milder reagents or protecting sensitive functional groups.
Losses During Work-up and Purification
Optimize extraction and crystallization procedures to minimize product loss. Evaluate different chromatography conditions or consider alternative purification methods like salt formation and recrystallization.
Problem 2: Impurity Formation and Difficult Purification
The formation of closely related impurities can make purification challenging.
Potential Impurity Source
Troubleshooting Steps
Starting Material Impurities
Ensure the purity of all starting materials and reagents before use.
Over-reaction or Incomplete Reaction
Tightly control reaction stoichiometry and monitor for completion to avoid partially reacted intermediates or byproducts from further reactions.
Epimerization or Isomerization
Analyze the stereochemistry of the product. If epimers or isomers are present, investigate the reaction conditions (e.g., base, temperature) that might be causing their formation.
Residual Solvents and Reagents
Optimize the final purification and drying steps to ensure complete removal of residual solvents and reagents.
Experimental Protocols
While a specific scale-up protocol for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is not publicly detailed, the following generalized protocol for a key cyclization step is based on methodologies for related spirocyclic compounds.
General Procedure for Intramolecular Cyclization to Form the Spirocyclic Core:
Reaction Setup: A suitable reactor is charged with the acyclic precursor and an appropriate solvent (e.g., THF, DMF).[4]
Base Addition: A strong base (e.g., NaH, t-BuOK) is added portion-wise at a controlled temperature to facilitate the cyclization.[4][7]
Reaction Monitoring: The reaction is monitored by a suitable analytical method (e.g., LC-MS) until the starting material is consumed.
Quenching: The reaction is carefully quenched with a proton source (e.g., water, saturated ammonium chloride solution).[8]
Work-up: The product is extracted into an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.
Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the desired spirocyclic compound.[8]
Visualizations
Logical Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low yield in synthesis.
General Synthetic Pathway for Diazaspiro Compounds
Caption: A generalized synthetic pathway for the formation of diazaspiro compounds.
"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" stability issues during reaction workup
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate during reaction workup. This resource is...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate during reaction workup. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges in handling this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate during experimental workup?
A1: The main stability issues arise from the two key functional moieties in the molecule: the tert-butyloxycarbonyl (Boc) protecting group and the succinimide-like (7,9-dioxo) ring system. The Boc group is susceptible to cleavage under acidic conditions, while the succinimide ring can undergo hydrolysis, particularly in the presence of bases.
Q2: Under what specific workup conditions is the Boc group likely to be cleaved?
A2: The Boc group is notoriously labile in the presence of strong acids.[1][2] Conditions to be wary of during workup include:
Aqueous washes with strong acids (e.g., HCl, H₂SO₄).
Chromatography on silica gel that is not properly neutralized, as residual acidity can lead to partial or complete deprotection.
Q3: What conditions can lead to the degradation of the 7,9-dioxo-2,6-diazaspiro[3.5]nonane core?
A3: The cyclic dicarboximide structure is analogous to a succinimide ring, which is prone to hydrolysis. This ring-opening reaction is most commonly observed under basic conditions.[3][4][5] Therefore, basic aqueous washes (e.g., with NaOH, KOH, or even saturated sodium bicarbonate if exposure is prolonged) can lead to the formation of a ring-opened carboxylate species. This hydrolysis can sometimes be reversible under mildly acidic conditions.[3]
Q4: Can temperature affect the stability of the compound during workup?
A4: Yes, elevated temperatures can contribute to the degradation of the molecule. High temperatures during solvent evaporation (e.g., using a rotary evaporator) can promote the thermolytic decomposition of the Boc group.[6][7] It is advisable to concentrate solutions at or below room temperature whenever possible.
Troubleshooting Guide
This section provides solutions to common problems encountered during the workup of reactions involving tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.
Problem
Potential Cause
Recommended Solution
Low isolated yield of the desired product.
Product degradation during workup.
- Use mild workup conditions. - Avoid strong acids and bases. - Minimize exposure time to aqueous phases. - Concentrate solvents at reduced temperature.
Presence of a more polar byproduct in TLC/LC-MS analysis.
Cleavage of the Boc group, resulting in the free amine.
- Use saturated sodium bicarbonate or dilute brine for aqueous washes instead of strong acids. - If an acidic wash is necessary, use a weak acid (e.g., dilute citric acid) and minimize contact time. - Neutralize silica gel for chromatography by pre-treating with a solution of triethylamine in the eluent system.
Observation of a byproduct with a mass increase of 18 amu.
Hydrolysis of the succinimide-like ring.
- Avoid basic aqueous washes. Use neutral (brine) or weakly acidic washes. - If a basic wash is unavoidable, use a mild base like saturated sodium bicarbonate for a short duration at low temperature.
Product decomposition during column chromatography.
- Acidic silica gel: leading to Boc deprotection. - Prolonged chromatography time: increasing the risk of degradation on the stationary phase.
- Use deactivated or neutral silica gel. - Employ a rapid purification method like flash chromatography. - Consider alternative purification techniques such as crystallization if feasible.
Inconsistent results between batches.
Variations in workup procedures or reagent quality.
- Standardize all workup protocols, including the pH of aqueous solutions and the duration of washes. - Ensure the quality and neutrality of solvents and chromatography materials.
Experimental Protocols
Protocol 1: Recommended Mild Aqueous Workup
Upon completion of the reaction, cool the reaction mixture to room temperature.
If the reaction solvent is immiscible with water (e.g., dichloromethane, ethyl acetate), proceed to the next step. If the solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with a water-immiscible solvent and water.
Transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with:
Saturated aqueous sodium bicarbonate solution (1 x volume).
Brine (1 x volume).
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
Filter the drying agent.
Concentrate the filtrate in vacuo at a temperature not exceeding 30°C.
Protocol 2: Purification by Flash Chromatography on Neutralized Silica Gel
Prepare a slurry of silica gel in the desired eluent system.
Add triethylamine (0.1-1% v/v) to the slurry and mix thoroughly to neutralize the silica.
Pack the column with the neutralized silica gel slurry.
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
Load the sample onto the column.
Elute the column with the prepared eluent system, collecting fractions.
Monitor the fractions by TLC or another appropriate method.
Combine the fractions containing the pure product and concentrate in vacuo at low temperature.
Visual Guides
Logical Flowchart for Troubleshooting Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Potential Degradation Pathways
Caption: Major degradation pathways for the target compound.
"Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" avoiding epimerization or racemization
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, with a focus on preventing epimerization and...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, with a focus on preventing epimerization and racemization.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic strategy for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate that minimizes stereochemical issues?
A1: A robust synthetic approach involves the construction of an orthogonally protected 2,6-diazaspiro[3.5]nonane core, followed by the formation of the hydantoin ring. A key intermediate is a 7-keto-2,6-diazaspiro[3.5]nonane derivative. The hydantoin ring can then be formed using a Bucherer-Bergs reaction. Careful control of reaction conditions at each step is crucial to mitigate the risk of epimerization or racemization.
Q2: What are the potential sources of epimerization or racemization during the synthesis?
A2: The primary stereocenter of concern is the spirocyclic carbon atom. Its configuration can be affected during the formation of the spirocycle. Additionally, the carbon atom adjacent to the carbonyl groups in the hydantoin ring (C8) is a potential site for epimerization, especially under harsh acidic or basic conditions that can facilitate enolization. The stereochemical outcome of the Bucherer-Bergs reaction can also be influenced by the reaction conditions and the steric environment of the ketone.
Q3: How can I monitor the stereochemical purity of my intermediates and final product?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring stereochemical purity. It is essential to develop a validated chiral HPLC method early in the synthetic process to analyze key intermediates and the final product. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be a valuable tool to determine enantiomeric excess.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: The Bucherer-Bergs reaction utilizes cyanide salts (e.g., potassium cyanide or sodium cyanide), which are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A cyanide antidote kit should be readily available. Always quench any residual cyanide with an appropriate reagent (e.g., bleach or hydrogen peroxide) before disposal.
Troubleshooting Guide
Issue
Potential Cause(s)
Recommended Solution(s)
Low yield in the spiro-hydantoin formation (Bucherer-Bergs reaction)
1. Incomplete reaction. 2. Steric hindrance around the ketone. 3. Unfavorable reaction equilibrium.
1. Increase reaction time and/or temperature. 2. Use a less sterically demanding protecting group on the nitrogen atoms if possible. 3. Ensure the pH is maintained in the optimal range (typically slightly basic).
Formation of diastereomers or a racemic mixture
1. Non-stereoselective formation of the spirocyclic core. 2. Epimerization at the C8 position of the hydantoin ring. 3. Racemization during the Bucherer-Bergs reaction.
1. If starting from achiral precursors, consider a chiral resolution of a key intermediate or employ an asymmetric synthesis strategy. 2. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. 3. Optimize the Bucherer-Bergs reaction conditions (temperature, solvent, reaction time) to favor the desired stereoisomer. The stereochemical outcome of this reaction can be sensitive to these parameters.
Difficulty in purifying the final product
1. Presence of closely related impurities. 2. Poor crystallization behavior.
1. Employ preparative chiral HPLC for the separation of stereoisomers. 2. Screen a variety of solvent systems for recrystallization. If the product is an oil, consider converting it to a solid salt if applicable.
Side reactions during oxidation to the 7-keto intermediate
1. Over-oxidation or degradation of the starting material. 2. Incomplete reaction.
1. Use a milder oxidizing agent such as Dess-Martin periodinane (DMP) or a TEMPO-catalyzed oxidation. 2. Monitor the reaction closely by TLC or LC-MS and ensure sufficient reagent is used.
Experimental Protocols
Key Experiment: Synthesis of the 7-Keto Intermediate
A plausible route to the required 7-keto-2,6-diazaspiro[3.5]nonane precursor involves the oxidation of the corresponding 7-hydroxy derivative.
Protocol: Oxidation of N-Boc-7-hydroxy-2,6-diazaspiro[3.5]nonane
Dissolution: Dissolve N-Boc-7-hydroxy-2,6-diazaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM, 10 volumes).
Addition of Oxidant: To the stirred solution at 0 °C, add Dess-Martin periodinane (DMP) (1.2 eq) portion-wise over 15 minutes.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 5 volumes).
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-Boc-7-keto-2,6-diazaspiro[3.5]nonane.
Protocol: Synthesis of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
Caution: This reaction involves the use of highly toxic potassium cyanide. Perform all steps in a certified fume hood and wear appropriate personal protective equipment.
Reaction Setup: In a sealed pressure vessel, combine N-Boc-7-keto-2,6-diazaspiro[3.5]nonane (1.0 eq), potassium cyanide (KCN, 1.5 eq), and ammonium carbonate ((NH₄)₂CO₃, 3.0 eq) in a mixture of ethanol and water (1:1, 10 volumes).
Heating: Heat the mixture to 80-100 °C and stir for 12-24 hours. The reaction progress should be monitored by LC-MS.
Work-up: Cool the reaction mixture to room temperature and carefully acidify with 1M HCl to pH ~6.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the target compound.
Parameter
Value
Typical Yield
50-70%
Stereochemical Purity
Dependent on reaction conditions and substrate
Visualizations
Caption: Proposed synthetic workflow for the target molecule.
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor reaction conversion during the synthesis of tert-butyl 7,9-dioxo-2,6-diaza...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor reaction conversion during the synthesis of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate?
A common approach involves a multi-step synthesis, beginning with the formation of a protected azetidine precursor, followed by a cyclization reaction to form the spirocyclic dione. The synthesis of related azaspiro compounds often involves cycloaddition strategies or multi-step sequences including cyclization and reduction steps.[1][2][3]
Q2: My overall yield is very low. What are the most critical steps to optimize?
Low overall yield in spirocyclization reactions can be attributed to several factors, including the reactivity of the nucleophile and electrophile, steric hindrance, and inappropriate reaction conditions.[4] The cyclization step to form the spiro-ring is often the most challenging and yield-defining step. Careful optimization of the base, solvent, and temperature for this step is crucial.
Q3: I am observing the formation of significant byproducts. What are the likely side reactions?
Common side reactions can include intermolecular reactions leading to polymerization, decomposition of starting materials or intermediates under harsh reaction conditions, and incomplete cyclization. In syntheses involving similar spirocyclic systems, side products can arise from alternative reaction pathways or rearrangements.[5][6]
Troubleshooting Guide for Poor Reaction Conversion
Issue 1: Low Yield in the Spirocyclization Step
Potential Cause
Troubleshooting & Optimization
Insufficient reactivity of the nucleophile
- Use a stronger, non-nucleophilic base (e.g., LDA, KHMDS) to ensure complete deprotonation. - Consider changing the solvent to one that better solvates the cation of the base (e.g., adding HMPA or using a more polar aprotic solvent like DMPU).
Steric hindrance around the reaction centers
- Employ less bulky protecting groups on the azetidine nitrogen if possible. - Increase the reaction temperature to overcome the activation energy barrier, but monitor for decomposition.
Unfavorable reaction equilibrium
- Use a dehydrating agent or a Dean-Stark trap to remove water or other small molecules formed during the reaction to drive the equilibrium towards the product.
Incorrect solvent polarity
- Screen a range of solvents with varying polarities (e.g., THF, Dioxane, Toluene, DMF) to find the optimal medium for the cyclization.
Issue 2: Incomplete Reaction or Stalling
Potential Cause
Troubleshooting & Optimization
Deactivation of the catalyst or reagent
- Ensure all reagents and solvents are anhydrous and reactions are run under an inert atmosphere (e.g., Argon or Nitrogen). - If using a catalyst, consider adding a fresh portion of the catalyst.
Low reaction temperature
- Gradually increase the reaction temperature in increments of 10 °C and monitor the reaction progress by TLC or LC-MS.
Precipitation of starting material or intermediate
- Change to a solvent in which all components are more soluble at the reaction temperature. - Increase the solvent volume to work at a higher dilution.
Issue 3: Formation of Impurities and Byproducts
Potential Cause
Troubleshooting & Optimization
Side reactions due to high temperature
- Lower the reaction temperature and increase the reaction time. - Consider using a more reactive but selective reagent that allows for lower reaction temperatures.
Intermolecular side reactions
- Perform the reaction at a higher dilution to favor intramolecular cyclization over intermolecular reactions.
Decomposition of the product
- Once the reaction is complete, work up the reaction mixture promptly and avoid prolonged exposure to acidic or basic conditions during purification.
Experimental Protocols
Hypothetical Key Experiment: Spirocyclization to form tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
This protocol is a hypothetical representation based on common methodologies for the synthesis of similar spirocyclic structures.
Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with a solution of the acyclic precursor (1.0 eq) in anhydrous THF (0.1 M).
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
Addition of Base: A solution of Lithium diisopropylamide (LDA) (2.2 eq) in THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
Reaction: The reaction mixture is stirred at -78 °C for 2 hours.
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
Work-up: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Data Presentation
Table 1: Effect of Base and Solvent on Spirocyclization Yield
Entry
Base
Solvent
Temperature (°C)
Time (h)
Conversion (%)
1
NaH
THF
65
12
35
2
K₂CO₃
DMF
80
24
20
3
LDA
THF
-78 to RT
4
65
4
KHMDS
Toluene
0 to RT
6
58
Visualizations
Caption: Hypothetical reaction pathway for the synthesis.
Caption: A logical workflow for troubleshooting poor conversion.
The Strategic Advantage of Rigidity: A Comparative Guide to Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and Other Spirocyclic Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a pivotal element in the quest for novel therapeutics. These heterobifunctional molecule...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the rational design of Proteolysis-Targeting Chimeras (PROTACs) is a pivotal element in the quest for novel therapeutics. These heterobifunctional molecules have revolutionized the landscape of drug discovery by enabling the targeted degradation of disease-causing proteins. At the heart of every PROTAC lies the linker, a component that is far more than a simple tether. Its architecture dictates the efficacy, selectivity, and pharmacokinetic properties of the entire molecule. This guide provides an in-depth comparison of the spirocyclic linker, tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, and its class against other linker archetypes, supported by experimental data and detailed protocols to inform the design of next-generation protein degraders.
The Crucial Role of the Linker in PROTAC Function
A PROTAC molecule is comprised of three essential components: a warhead that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker's role is to orchestrate the formation of a stable and productive ternary complex between the POI and the E3 ligase. This proximity is a prerequisite for the ubiquitination of the target protein and its subsequent degradation by the proteasome. An inadequately designed linker can result in steric hindrance, unproductive binding, or instability, thereby diminishing the PROTAC's efficacy.
Spirocyclic linkers, such as tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, are a class of rigid linkers that offer distinct advantages in PROTAC design. Their constrained conformation can pre-organize the molecule into a bioactive state, potentially enhancing the stability of the ternary complex and improving potency.
Comparative Analysis of Linker Types
PROTAC linkers can be broadly classified into flexible and rigid categories. Each possesses unique characteristics that influence the performance of the resulting degrader.
Flexible Linkers: The most commonly employed flexible linkers are polyethylene glycol (PEG) and alkyl chains. Their appeal lies in their synthetic tractability and the ease with which their length can be modified. PEG linkers, in particular, can enhance the solubility and cell permeability of the PROTAC molecule. However, their high degree of flexibility can also lead to a greater number of non-productive binding conformations, which can be entropically unfavorable for ternary complex formation.
Rigid Linkers: Rigid linkers, including those with spirocyclic, aromatic, or cyclic aliphatic motifs, restrict the conformational freedom of the PROTAC. This can be advantageous in several ways:
Pre-organization: A rigid linker can lock the PROTAC into a conformation that is optimal for binding to both the target protein and the E3 ligase, thereby promoting the formation of a stable ternary complex.
Improved Selectivity: By presenting the warhead and the E3 ligase ligand in a more defined spatial orientation, rigid linkers can enhance selectivity for the intended target.
Enhanced Pharmacokinetics: The constrained nature of rigid linkers can lead to improved metabolic stability and more favorable pharmacokinetic profiles.
Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and its analog, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, are examples of spirocyclic linkers that impart rigidity to the PROTAC backbone. The spirocyclic core introduces a three-dimensional structural element that can be strategically employed to optimize the geometry of the ternary complex.
Quantitative Performance Data
Direct head-to-head comparative data for PROTACs differing only in the linker component, especially for the specific linker tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, is sparse in the public domain. However, by examining data from various studies, we can compile a comparative overview of the performance of different linker types.
Table 1: General Comparison of Linker Architectures
Linker Type
Advantages
Disadvantages
Flexible (PEG, Alkyl)
- Synthetically accessible- Easily tunable length- Can improve solubility (PEG)
- High conformational flexibility can lead to unproductive binding- Potential for higher entropic penalty upon binding- May be more susceptible to metabolism
Rigid (Spirocyclic)
- Pre-organizes the PROTAC in a bioactive conformation- Can enhance ternary complex stability and potency- May improve selectivity and pharmacokinetic properties
- More synthetically challenging- A non-optimal rigid conformation can prevent ternary complex formation- Less adaptable to different protein-E3 ligase pairs
Table 2: Performance Data for a PROTAC Containing a Diazaspiro[3.5]nonane Linker
PROTAC Name
Target Protein
E3 Ligase
Linker Type
Cell Line
DC₅₀ (µM)
IC₅₀ (µM)
PROTAC ERα Degrader-12
Estrogen Receptor α
VHL
Diazaspiro[3.5]nonane-based
MCF-7
1.02
0.17
This data indicates that a PROTAC incorporating a rigid spirocyclic linker can effectively induce the degradation of its target protein.
Table 3: Representative Performance Data for Other Linker Types
To provide a broader context, the following table presents representative data for PROTACs with different linker types targeting various proteins. It is important to note that a direct comparison is challenging due to the differences in target proteins, E3 ligases, and cell lines.
Linker Type
Target Protein
E3 Ligase
DC₅₀ (nM)
Dₘₐₓ (%)
Flexible (PEG)
BRD4
CRBN
18
>95
Flexible (Alkyl)
BTK
CRBN
4.7
~98
Rigid (Piperazine)
BRD4
VHL
0.8
>90
This representative data suggests that rigid linkers can, in some cases, lead to higher potency (lower DC₅₀ values).
Mandatory Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A typical workflow for the evaluation and optimization of PROTACs.
Experimental Protocols
Synthesis of a PROTAC with a Spirocyclic Linker
This protocol provides a general procedure for the synthesis of a PROTAC molecule incorporating a spirocyclic linker. The specific reaction conditions may need to be optimized based on the nature of the warhead and the E3 ligase ligand.
Warhead with a suitable functional group for coupling (e.g., a carboxylic acid)
E3 ligase ligand with a suitable functional group for coupling (e.g., an amine)
Coupling reagents (e.g., HATU, HOBt)
Base (e.g., DIPEA)
Solvents (e.g., DMF, DCM)
Trifluoroacetic acid (TFA)
Standard laboratory glassware and purification equipment (e.g., HPLC, column chromatography)
Procedure:
Deprotection of the Spirocyclic Linker: The Boc protecting group on tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is removed by treatment with an acid, such as trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM). The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS. The solvent and excess acid are then removed under reduced pressure.
Coupling of the Warhead to the Linker: The deprotected spirocyclic linker is dissolved in an anhydrous solvent such as dimethylformamide (DMF). The warhead containing a carboxylic acid is added, followed by a coupling reagent (e.g., HATU) and a base (e.g., DIPEA). The reaction mixture is stirred at room temperature until the formation of the amide bond is complete. The product is then purified by column chromatography or preparative HPLC.
Coupling of the E3 Ligase Ligand: The warhead-linker conjugate is then coupled to the E3 ligase ligand. If the E3 ligase ligand has an amine functionality, a similar amide coupling procedure as described in step 2 can be used. The final PROTAC molecule is purified to a high degree using preparative HPLC.
Characterization: The structure and purity of the final PROTAC are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot Analysis for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)
This protocol is a standard method for quantifying the degradation of a target protein in cells following PROTAC treatment.
Materials:
Cultured cells expressing the target protein
PROTAC of interest
Cell culture medium and supplements
Phosphate-buffered saline (PBS)
RIPA lysis buffer with protease and phosphatase inhibitors
BCA protein assay kit
SDS-PAGE gels and running buffer
PVDF membrane
Transfer buffer
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibody specific to the target protein
Primary antibody for a loading control (e.g., GAPDH, β-actin)
HRP-conjugated secondary antibody
Chemiluminescent substrate
Imaging system
Procedure:
Cell Culture and Treatment: Plate the cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically ranging from picomolar to micromolar concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
Immunoblotting: Block the membrane and then incubate it with the primary antibody against the target protein and the loading control. After washing, incubate the membrane with the appropriate HRP-conjugated secondary antibody.
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities for the target protein and the loading control. Normalize the target protein band intensity to the loading control.
Data Analysis: Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a dose-response curve to determine the DC₅₀ (the concentration at which 50% of the target protein is degraded) and the Dₘₐₓ (the maximum percentage of protein degradation).
Conclusion
The linker is a critical determinant of a PROTAC's success, and the choice between a flexible and a rigid linker architecture has profound implications for the resulting molecule's performance. Spirocyclic linkers, such as tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, offer a compelling strategy to introduce conformational rigidity into PROTACs. This rigidity can pre-organize the molecule into a bioactive conformation, potentially leading to enhanced potency, improved selectivity, and more favorable pharmacokinetic properties.
While the synthesis of PROTACs with rigid linkers can be more complex, the potential benefits in terms of improved efficacy and drug-like properties make them an attractive area of investigation. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of PROTACs containing spirocyclic and other linker types, enabling researchers to make informed decisions in the design and optimization of novel protein degraders. As the field of targeted protein degradation continues to evolve, the strategic use of rigid linkers, including spirocyclic motifs, will undoubtedly play a crucial role in the development of the next generation of transformative therapeutics.
Comparative
A Comparative Analysis of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and Piperazine-Based Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. For decade...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of medicinal chemistry, the selection of a core chemical scaffold is a pivotal decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of a drug candidate. For decades, the piperazine ring has been revered as a "privileged scaffold" due to its favorable physicochemical properties and versatile synthetic handles.[1][2] However, the push towards greater chemical diversity and improved drug-like properties has led researchers to explore more three-dimensional (3D) structures, such as spirocyclic systems. This guide provides a comparative overview of a representative spirocyclic scaffold, tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, and the traditional piperazine-based scaffolds.
While direct experimental comparisons involving tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate are not extensively documented in publicly available literature, this guide leverages data on analogous spirocyclic systems to draw meaningful comparisons with the well-established piperazine scaffold. The focus is on the inherent structural and physicochemical differences that guide the application of these scaffolds in modern drug discovery.
Structural and Physicochemical Properties
The fundamental difference between spirocyclic scaffolds and piperazine lies in their topology. Piperazine is a six-membered ring that typically adopts a chair conformation, but it is conformationally flexible and relatively planar. In contrast, spirocycles are defined by two or more rings connected by a single common atom, which imparts significant three-dimensionality.[3] This structural rigidity and 3D nature can lead to significant advantages in drug design.
The introduction of spirocyclic centers increases the fraction of sp³-hybridized carbons (Fsp³), a molecular descriptor correlated with improved clinical success.[4] Shifting from planar, aromatic structures to more saturated, 3D compounds generally improves physicochemical properties relevant to ADME (Absorption, Distribution, Metabolism, and Excretion).[3]
Diagram 1: Structural Comparison
Caption: Structural comparison of a piperazine and a diazaspiro[3.5]nonane scaffold.
Table 1: Comparative Physicochemical Properties of Spirocyclic Azaspirocycles vs. Piperazine
The defining quaternary spiro-carbon increases the sp³ carbon count and enforces a rigid, non-planar geometry.[4]
Lipophilicity (logP)
Generally higher
Generally lower (decreased lipophilicity)
The 3D structure can shield hydrophobic surfaces and increase polar surface area, leading to improved aqueous solubility.[3]
Aqueous Solubility
Good, but can be limited by lipophilicity
Generally higher than piperazine counterparts
A consequence of reduced lipophilicity and increased polarity.[3]
Basicity (pKa)
Readily tunable via N-substitution
Generally higher than six-membered ring counterparts
The rigid spirocyclic framework can influence the electronic environment of the nitrogen atoms.[3]
Metabolic Stability
Can be susceptible to N-dealkylation and ring oxidation
Often exhibits better metabolic stability
The steric hindrance around the nitrogen atoms and adjacent carbons from the spirocyclic structure can reduce susceptibility to metabolic enzymes.[3]
Conformational Rigidity
Flexible (chair/boat conformations)
Rigid and conformationally locked
The spiro-fusion restricts bond rotation, presenting substituents in well-defined spatial orientations.[3]
Implications for Drug Design and Performance
The distinct properties of these scaffolds translate into different strategic applications in drug discovery.
Piperazine Scaffolds:
Piperazine is a versatile linker and a key pharmacophore in numerous approved drugs.[1][2] Its two nitrogen atoms provide convenient points for chemical modification, allowing for the fine-tuning of potency and pharmacokinetic properties.[1][5] The flexibility of the piperazine ring can be advantageous, allowing the molecule to adapt its conformation to fit a binding pocket. However, this flexibility can also be a liability, leading to a potential entropy penalty upon binding and a higher likelihood of off-target interactions.
Spirocyclic Scaffolds:
The primary advantage of spirocyclic scaffolds is their ability to orient substituents in precise vectors, exploring unoccupied chemical space within a protein's binding site. This conformational rigidity can lead to:
Enhanced Potency and Selectivity: By locking the conformation of a molecule, a spirocyclic core can optimize the presentation of key binding elements, leading to a more favorable enthalpic contribution to the free energy of binding.[3] For instance, replacing the piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane analogue resulted in a significant increase in selectivity for PARP-1 over other family members, which was accompanied by reduced DNA damage and cytotoxicity.[4]
Improved Pharmacokinetics: As noted in Table 1, azaspirocycles have been shown to possess higher solubility and metabolic stability compared to their piperazine counterparts, which are highly desirable properties for drug candidates.[3]
Novelty and Patentability: Spirocyclic scaffolds provide access to novel chemical matter, which is a crucial aspect of developing proprietary drug candidates.
Diagram 2: General Workflow for Scaffold Evaluation
Caption: A typical workflow for the evaluation of new chemical scaffolds in drug discovery.
Experimental Protocols
Detailed experimental data for the direct comparison of the title compound is limited. However, representative protocols for the synthesis of related scaffolds and their evaluation are provided below.
Protocol 1: Synthesis of a Diazaspiro[3.5]nonane Core
This protocol is a generalized representation based on synthetic routes reported for related diazaspiro[3.5]nonane intermediates.
Step 1: Cyclization Reaction: A suitable starting material, such as a derivative of 4-piperidone, is reacted with a reagent that will form the four-membered azetidine ring. For instance, a reaction with an appropriate amine and a cyclizing agent under basic conditions.
Step 2: Reduction: If a carbonyl group is present on the piperidine ring (as in the title compound's "dioxo" feature), it might be formed from a precursor. The synthesis of the core diamine often involves the reduction of amide or ketone functionalities. For example, a cyclic imide can be reduced using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).
Step 3: Protection: The secondary amines of the diazaspiro[3.5]nonane core are often protected to allow for selective functionalization. The introduction of a tert-butoxycarbonyl (Boc) group is a common strategy, achieved by reacting the diamine with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).
Step 4: Purification: Throughout the synthesis, products are purified at each step using standard techniques such as column chromatography on silica gel or crystallization to ensure high purity of the final scaffold. Characterization is performed using NMR spectroscopy and mass spectrometry.
Protocol 2: GPR119 Agonist Activity Assay
Given that 7-azaspiro[3.5]nonane derivatives have been explored as GPR119 agonists, a common functional assay to evaluate such compounds is a cAMP (cyclic adenosine monophosphate) accumulation assay.[6]
Cell Culture: A stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) is cultured in appropriate media until confluent.
Assay Preparation: Cells are harvested and seeded into 384-well assay plates. They are then incubated with a phosphodiesterase (PDE) inhibitor, such as IBMX, for 30 minutes to prevent the degradation of cAMP.
Compound Treatment: The test compounds (dissolved in DMSO and diluted in assay buffer) are added to the wells at various concentrations to generate a dose-response curve. A known GPR119 agonist is used as a positive control, and a vehicle (DMSO) is used as a negative control.
Incubation: The plates are incubated for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor activation and cAMP production.
Detection: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are quantified using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen. The signal is read on a plate reader.
Data Analysis: The raw data is converted to cAMP concentrations. The dose-response curves are plotted using non-linear regression, and the EC₅₀ values (the concentration of agonist that produces 50% of the maximal response) are calculated to determine the potency of the compounds.
Caption: Simplified signaling pathway for a Gs-coupled GPCR like GPR119.
Conclusion
Piperazine remains a highly valuable and widely used scaffold in drug discovery, offering synthetic tractability and a long history of clinical success.[7][8] However, it represents a relatively flat and conformationally flexible chemical space. The exploration of more complex, three-dimensional scaffolds like tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and other spirocycles offers a compelling strategy to overcome challenges in modern drug discovery.[9] The inherent rigidity and 3D geometry of spirocyclic systems can lead to compounds with enhanced potency, improved selectivity, and superior pharmacokinetic profiles.[3] While the direct body of evidence for the title compound is still emerging, the broader class of azaspirocycles presents a promising alternative to traditional scaffolds, enabling the exploration of novel biological and chemical space. The choice between these scaffolds will ultimately depend on the specific goals of the drug discovery program, including the nature of the biological target and the desired property profile of the final drug candidate.
Comparative Analysis of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate Analogs and Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals While direct biological activity data for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is not extensively available in public literature, a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
While direct biological activity data for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is not extensively available in public literature, a comparative analysis of its structural analogs reveals a diverse range of pharmacological activities. This guide provides an objective comparison of the biological performance of these analogs, supported by experimental data from published studies. The focus is on compounds sharing the core spiro[3.5]nonane scaffold or the dione functionality, highlighting their potential in various therapeutic areas.
Analogs and their Biological Targets
Structurally related compounds to tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate have shown significant activity as KRAS G12C inhibitors, GPR119 agonists, and anxiolytic agents. Furthermore, non-spirocyclic analogs containing a dione moiety have demonstrated anti-inflammatory and cholesterol-lowering properties. This guide will delve into the specifics of these activities.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative biological activity data for various analogs.
Table 1: 2,7-Diazaspiro[3.5]nonane Derivatives as KRAS G12C Inhibitors
Detailed methodologies for the key experiments cited are provided below.
KRAS G12C pERK Inhibition Assay
NCI-H1373 cells are seeded in 96-well plates and incubated overnight. The cells are then treated with varying concentrations of the test compounds for 2 hours. Following treatment, the cells are lysed, and the levels of phosphorylated ERK (pERK) and total ERK are quantified using a sandwich ELISA kit. The ratio of pERK to total ERK is calculated, and the IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.[1][2]
GPR119 cAMP Accumulation Assay
HEK293 or CHO-K1 cells stably expressing the human GPR119 receptor are used. Cells are plated in 96-well plates and incubated. On the day of the assay, the cells are washed and incubated with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes. Test compounds are then added at various concentrations and incubated for a further 30 minutes. The reaction is stopped, and the intracellular cAMP levels are measured using a competitive immunoassay kit. EC50 values are calculated from the concentration-response curves.[4][5]
Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM apparatus consists of two open arms and two enclosed arms. Mice are individually placed at the center of the maze facing an open arm, 30 minutes after oral administration of the test compound or vehicle. The number of entries into and the time spent in the open and closed arms are recorded for 5 minutes. An increase in the time spent in and the number of entries into the open arms is indicative of anxiolytic activity.[8][9]
Cytokine (IL-6) Inhibition Assay
Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. The cells are stimulated with lipopolysaccharide (LPS) in the presence of various concentrations of the test compounds. After 24 hours of incubation, the cell culture supernatants are collected, and the concentration of IL-6 is measured by ELISA. The percentage of inhibition is calculated relative to the vehicle-treated control, and IC50 values are determined.[10][11]
Cholesterol Uptake Assay
Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into enterocyte-like cells, are grown on permeable supports. The cells are incubated with a micellar solution containing radiolabeled cholesterol and the test compounds for 2 hours. After incubation, the cells are washed, and the amount of intracellular radioactivity is measured to determine the cholesterol uptake. The percentage of inhibition is calculated, and IC50 values are determined.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway and a general experimental workflow relevant to the biological activities discussed.
Comparative Guide to the Structure-Activity Relationship of Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the azaspiro[3.5]nonane scaffold, with a pri...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of derivatives based on the azaspiro[3.5]nonane scaffold, with a primary focus on their activity as G protein-coupled receptor 119 (GPR119) agonists. While direct SAR studies on tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate are not extensively available in public literature, the broader 7-azaspiro[3.5]nonane framework serves as a crucial component in the development of potent and selective GPR119 agonists, a promising target for the treatment of type 2 diabetes and obesity.[1][2][3][4]
The inherent three-dimensional nature of spirocyclic scaffolds like azaspiro[3.5]nonane offers significant advantages in drug design by enabling precise orientation of substituents, which can lead to improved potency, selectivity, and pharmacokinetic properties.[2]
GPR119 Signaling Pathway and Therapeutic Rationale
GPR119 is a Gs-coupled receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its activation initiates a signaling cascade that increases intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This elevation in cAMP enhances glucose-dependent insulin secretion and promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[1][2] This dual mechanism makes GPR119 an attractive therapeutic target for type 2 diabetes.
Caption: Simplified GPR119 signaling cascade initiated by an azaspiro[3.5]nonane-based agonist.
Structure-Activity Relationship (SAR) of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
The following data, derived from studies on novel 7-azaspiro[3.5]nonane GPR119 agonists, illustrates the impact of substitutions on the piperidine N-capping group (R²) and the aryl group (R³) on agonist potency (EC₅₀).[3]
Compound
R² (Piperidine N-Cap)
R³ (Aryl Group)
hGPR119 EC₅₀ (nM)
1
-SO₂CH₃
4-F-Ph
150
2
-CO₂CH₃
4-F-Ph
25
3
-COCH₃
4-F-Ph
11
4
-CO-cyclopropyl
4-F-Ph
3.4
5
-CO-cyclopropyl
2,4-di-F-Ph
1.2
54g
-CO-cyclopropyl
2-F, 4-CN-Ph
1.2
Key SAR Observations:
Piperidine N-capping group (R²): The nature of the substituent on the piperidine nitrogen significantly influences agonist activity. A shift from a sulfonyl group (-SO₂CH₃) in compound 1 to various acyl groups dramatically improves potency. The cyclopropylcarbonyl group in compound 4 was found to be optimal among the tested acyl derivatives.
Aryl group (R³): Modifications to the aryl ring also play a critical role in enhancing potency. The introduction of a second fluorine atom at the 2-position of the phenyl ring (compound 5 ) led to a notable increase in activity compared to the monosubstituted analog (compound 4 ). Further optimization by replacing the 4-fluoro substituent with a cyano group resulted in compound 54g , which maintained high potency.[3]
Comparative Performance and Experimental Data
Compound 54g emerged as a highly potent GPR119 agonist with a desirable pharmacokinetic profile in preclinical studies.[3]
Parameter
Value
Species
hGPR119 EC₅₀
1.2 nM
Human
rGPR119 EC₅₀
2.5 nM
Rat
Experimental Protocols
In Vitro GPR119 Activity Assay (cAMP Measurement)
The potency of GPR119 agonists is typically determined by measuring the accumulation of intracellular cAMP in a stable cell line expressing the human or rat GPR119 receptor (e.g., HEK293 or CHO cells).[2][5]
Cell Preparation:
A stable cell line expressing the GPR119 receptor is cultured in appropriate media.
Cells are seeded into 384-well plates and incubated overnight.
Assay Procedure:
The culture medium is removed, and the cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes at room temperature to prevent cAMP degradation.[6]
Test compounds are serially diluted and added to the wells.
The plates are incubated for a further 30 minutes at room temperature to stimulate the cells.
cAMP Detection:
The intracellular cAMP levels are quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.[6]
In this assay, endogenously produced cAMP competes with a labeled cAMP analog for binding to a specific antibody. The resulting signal is inversely proportional to the concentration of intracellular cAMP.
Data Analysis:
The data is used to generate dose-response curves, and the EC₅₀ values are calculated using non-linear regression analysis.
General Synthetic Workflow for 7-Azaspiro[3.5]nonane Derivatives
The synthesis of the 7-azaspiro[3.5]nonane core and its subsequent derivatization is a multi-step process. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow for 7-azaspiro[3.5]nonane GPR119 agonists.
Comparative Analysis of Synthetic Routes for Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Spirocyclic systems, in particular, have gained significant...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Spirocyclic systems, in particular, have gained significant attention due to their inherent three-dimensionality, which can lead to improved pharmacological properties. This guide provides a comparative analysis of proposed synthetic routes for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, a novel scaffold, and compares them with an established route for a structurally related diazaspiro[3.5]nonane derivative.
Proposed Synthetic Routes for the Target Compound
Proposed Route 1: Condensation Approach Analogous to Barbiturate Synthesis
This route is based on the classical synthesis of barbituric acid and its derivatives, which involves the condensation of a malonic ester derivative with urea.[1][2][3][4]
Logical Relationship Diagram for Proposed Route 1
Caption: Proposed Route 1: A convergent synthesis via cyclocondensation.
This approach involves the initial synthesis of a key intermediate, diethyl N-Boc-azetidine-3,3-dicarboxylate, from N-Boc-azetidin-3-one and diethyl carbonate. This intermediate would then undergo a cyclocondensation reaction with a suitable protected urea, such as N-Boc-urea, in the presence of a strong base to form the target spirocyclic dione.
Proposed Route 2: Stepwise Ring Formation via Aza-Michael Addition and Cyclization
This route constructs the second ring in a stepwise fashion, utilizing an aza-Michael addition and a subsequent intramolecular cyclization.
Experimental Workflow for Proposed Route 2
Caption: Proposed Route 2: A linear synthesis involving stepwise ring construction.
This linear synthesis begins with a Horner-Wadsworth-Emmons reaction between N-Boc-azetidin-3-one and triethyl phosphonoacetate to form an α,β-unsaturated ester.[5] An aza-Michael addition of ammonia would yield a β-amino ester.[6][7][8][9] The primary amine of this intermediate would then react with an isocyanate, such as Boc-isocyanate, followed by a base- or heat-induced intramolecular cyclization to furnish the final product.[10][11][12][13]
Alternative Compound Synthesis: Tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate
For a comparative benchmark, a multi-step synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate is presented, based on patent literature.[6][14][15] This route, while lengthy, provides a practical example of the construction of a diazaspiro[3.5]nonane core.
Signaling Pathway Diagram for Alternative Route
Caption: A multi-step synthesis of a related diazaspiro[3.5]nonane.
Comparative Data Summary
The following table summarizes the key metrics for the two proposed routes for the target molecule and the established route for the alternative compound. Data for the proposed routes are estimated based on analogous reactions reported in the literature.
Varies based on specific patent, often complex starting materials[15]
Potential for Scale-up
Potentially good due to convergent nature
Moderate, linear synthesis may lower overall yield
Potentially challenging due to the number of steps
Detailed Experimental Protocols
Proposed Route 1: Condensation Approach
Step 1: Synthesis of Diethyl N-Boc-azetidine-3,3-dicarboxylate
To a solution of N-Boc-azetidin-3-one in a suitable solvent such as THF, add a strong base like sodium hydride at 0 °C.
Slowly add diethyl carbonate and allow the reaction to warm to room temperature and stir for 12-24 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
Purify the crude product by column chromatography.
Step 2: Cyclocondensation
In a round-bottom flask, dissolve diethyl N-Boc-azetidine-3,3-dicarboxylate and N-Boc-urea in absolute ethanol.
Add a solution of sodium ethoxide in ethanol and reflux the mixture for 6-12 hours.
Cool the reaction mixture and neutralize with a mineral acid.
The precipitated product can be collected by filtration and recrystallized.
Proposed Route 2: Stepwise Ring Formation
Step 1: Synthesis of Ethyl (N-Boc-azetidin-3-ylidene)acetate
To a suspension of sodium hydride in anhydrous THF, add triethyl phosphonoacetate dropwise at 0 °C.
After stirring for 30 minutes, add a solution of N-Boc-azetidin-3-one in THF.[16]
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Work up the reaction by adding water and extracting with an organic solvent. Purify by column chromatography.
Step 2: Synthesis of Ethyl 3-amino-3-(N-Boc-azetidin-3-yl)propanoate
Dissolve ethyl (N-Boc-azetidin-3-ylidene)acetate in a solution of ammonia in methanol.
Stir the reaction at room temperature in a sealed vessel for 24-48 hours.
Remove the solvent under reduced pressure to obtain the crude product, which may be used in the next step without further purification.
Step 3 & 4: Reaction with Isocyanate and Cyclization
Dissolve the crude β-amino ester in an aprotic solvent like dichloromethane.
Add Boc-isocyanate and stir at room temperature for 4-8 hours.
To induce cyclization, add a non-nucleophilic base such as DBU and heat the reaction mixture if necessary.
Monitor the reaction by TLC until completion.
Wash the reaction mixture with dilute acid and brine, dry over sodium sulfate, and purify by column chromatography.
Alternative Route: Synthesis of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Based on Patent CN111620869A)[17]
This is a multi-step synthesis involving the initial reaction of a starting compound with ethyl malonate, followed by reduction, tosylation, cyclization, another reduction, Boc protection, and a final deprotection step to yield the product. Each step has specific reagents and conditions as detailed in the patent literature. For instance, the cyclization step may involve cesium carbonate in acetonitrile, and reductions may be carried out with lithium borohydride or magnesium in methanol. The Boc protection is typically performed using Boc anhydride.
Conclusion
The synthesis of the novel scaffold tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate presents an interesting synthetic challenge. The two proposed routes offer different strategies to achieve this target. Proposed Route 1 is more convergent and may offer a higher overall yield if the cyclocondensation step is efficient. Proposed Route 2 is a more linear approach that allows for greater control and potential for diversification at intermediate stages.
In comparison, the synthesis of the alternative compound, tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate, is a lengthy, multi-step process. While established, its complexity may render it less suitable for rapid analog synthesis in a drug discovery setting compared to the more streamlined proposed routes for the target molecule.
Further experimental validation is required to determine the optimal synthetic route for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. The choice of route will ultimately depend on factors such as the availability of starting materials, desired scale of synthesis, and the robustness of each chemical transformation.
Benchmarking Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate Against Known Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the hypothetical inhibitory activity of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate against a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate against a panel of established Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Due to the absence of published biological data for Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, this document serves as a framework for its potential evaluation, postulating its role as a DPP-4 inhibitor based on structural motifs common to this class of therapeutic agents. The data presented for known inhibitors are based on published literature.
Dipeptidyl Peptidase-4 is a transmembrane glycoprotein that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] By inhibiting DPP-4, the levels of active incretins are increased, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.[2][4][5] DPP-4 inhibitors, also known as "gliptins," are a class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus.[2][4]
Data Presentation: Comparative Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of several FDA-approved and well-characterized DPP-4 inhibitors against human DPP-4. A hypothetical value for the title compound is included to illustrate its placement within a benchmarking study.
Assay Buffer: Tris-HCl (pH 8.0) containing NaCl and EDTA[8][9]
Test compound (e.g., Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate) dissolved in a suitable solvent (e.g., DMSO)
Reference inhibitor (e.g., Sitagliptin)
96-well black microplate
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
Procedure:
Reagent Preparation:
Prepare a stock solution of the test compound and the reference inhibitor in an appropriate solvent.
Create a series of dilutions of the test compound and reference inhibitor in the assay buffer.
Dilute the recombinant human DPP-4 enzyme to the desired working concentration in cold assay buffer.
Dilute the Gly-Pro-AMC substrate to its working concentration in the assay buffer.
Assay Setup:
In a 96-well microplate, add the following to triplicate wells:
Blank wells: Assay buffer only.
Control wells (100% activity): DPP-4 enzyme solution and solvent vehicle.
Test compound wells: DPP-4 enzyme solution and the desired concentration of the test compound.
Reference inhibitor wells: DPP-4 enzyme solution and the desired concentration of the reference inhibitor.
Pre-incubate the plate at 37°C for 10 minutes.[10][11]
Enzymatic Reaction and Measurement:
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.[8]
Immediately place the plate in a microplate reader pre-set to 37°C.
Measure the fluorescence intensity kinetically over a period of 30 minutes, with readings taken every minute.[11]
Data Analysis:
Calculate the rate of reaction (slope of fluorescence vs. time) for each well from the linear portion of the curve.
Determine the percentage of inhibition for each concentration of the test compound using the following formula:
% Inhibition = [1 - (Rate of sample well - Rate of blank well) / (Rate of control well - Rate of blank well)] * 100
Plot the percentage of inhibition against the logarithm of the test compound concentration.
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
Visualizations
Below are diagrams illustrating the key biological pathway and the experimental workflow.
Caption: DPP-4 signaling pathway in glucose homeostasis.
Caption: Experimental workflow for the in vitro DPP-4 inhibition assay.
A Practical Guide to Cross-Reactivity and Selectivity Profiling of Novel Spirocyclic Compounds: A Case Study on "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate"
Disclaimer: As of December 2025, a thorough review of scientific literature and chemical databases reveals no specific data on the biological targets, cross-reactivity, or selectivity of "Tert-butyl 7,9-dioxo-2,6-diazasp...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: As of December 2025, a thorough review of scientific literature and chemical databases reveals no specific data on the biological targets, cross-reactivity, or selectivity of "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate". The following guide is presented as a best-practice framework for researchers and drug development professionals on how to approach the profiling of such a novel chemical entity. The experimental data and targets presented herein are hypothetical and for illustrative purposes only.
The diazaspiro[3.5]nonane scaffold is a key structural motif in modern drug discovery, valued for its three-dimensional architecture which can enhance potency and selectivity.[1][2][3] Derivatives of this core structure have been identified as potent inhibitors of challenging targets like KRAS G12C and as agonists for G protein-coupled receptors such as GPR119, demonstrating the versatility of this chemical class.[4][5][6][7] Given the novelty of a "7,9-dioxo" substituted variant, a systematic profiling campaign is essential to elucidate its biological activity and potential for therapeutic development.
Phase 1: Initial Target Identification and Primary Screening
The first step in characterizing a novel compound is to identify its primary biological target(s). This is typically achieved through a combination of in silico predictions and broad-based experimental screening.
Experimental Protocol: Broad Kinase and Protease Panel Screening
A common starting point for many small molecules is to screen against a panel of kinases and proteases, as these are frequent targets of drug action and potential off-target liabilities.
Compound Preparation: "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" is dissolved in DMSO to create a stock solution (e.g., 10 mM).
Assay Execution: The compound is screened at a single high concentration (e.g., 10 µM) against a commercial panel of several hundred kinases (e.g., Eurofins DiscoverX KINOMEscan™) and proteases (e.g., Reaction Biology ProPlex™).
Data Analysis: Results are typically expressed as the percentage of inhibition relative to a control. A significant inhibition (e.g., >50%) flags a potential interaction.
Hypothetical Screening Results
For the purpose of this guide, let us assume the initial screening of our hypothetical compound identifies a potent inhibitory activity against Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1, also known as HPK1) and a weaker, but notable, inhibition of a panel of related kinases.
Table 1: Hypothetical Primary Screening Hits for "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" at 10 µM
Target Class
Primary Hit
% Inhibition
Secondary Hits (>50% Inhibition)
% Inhibition
Kinase
MAP4K1 (HPK1)
98%
MAP4K2, MAP4K3, MAP4K5
75%, 68%, 55%
Phase 2: Quantitative Selectivity Profiling
Following the identification of a primary target, the next critical step is to quantify the compound's potency and selectivity. This involves generating dose-response curves to determine IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for the primary target and key off-targets.
Experimental Protocol: IC50 Determination
Assay Setup: Biochemical assays are set up for the primary target (MAP4K1) and the identified secondary hits (MAP4K2, MAP4K3, MAP4K5).
Compound Titration: The compound is serially diluted to create a range of concentrations (e.g., from 1 nM to 30 µM).
Data Generation: The enzymatic activity is measured at each compound concentration.
Curve Fitting: The data are plotted as percent inhibition versus log concentration, and a non-linear regression analysis is used to calculate the IC50 value.
Table 2: Hypothetical IC50 Values and Selectivity Ratios
Target
IC50 (nM)
Selectivity Ratio (IC50 Off-target / IC50 MAP4K1)
MAP4K1 (HPK1)
15
1.0
MAP4K2
450
30.0
MAP4K3
1,200
80.0
MAP4K5
3,500
233.3
Unrelated Kinase (e.g., CDK2)
>10,000
>666.7
These hypothetical results would suggest that "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate" is a potent and selective inhibitor of MAP4K1 over other closely related kinases.
Visualizing Experimental Workflows and Pathways
Clear diagrams are essential for communicating complex experimental plans and biological pathways.
Caption: Workflow for cross-reactivity and selectivity profiling.
Signaling Pathway Context
Understanding the signaling pathway of the primary target is crucial for interpreting the potential cellular effects of the compound. MAP4K1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling. Its inhibition is a therapeutic strategy to enhance anti-tumor immunity.
While no experimental data currently exists for "Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate," this guide provides a robust framework for its systematic evaluation. By employing broad initial screening followed by quantitative selectivity profiling, researchers can effectively characterize the biological activity of novel spirocyclic compounds. The use of structured data tables and clear visual diagrams is paramount for the effective communication and interpretation of these critical preclinical findings. This structured approach is essential for making informed decisions in the drug discovery and development process.
A Framework for Comparing the Conformational Rigidity of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, wh...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their inherent three-dimensionality and conformational rigidity, which can lead to improved target specificity and pharmacokinetic properties. This guide provides a comparative framework for evaluating the conformational rigidity of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, a novel scaffold with potential applications in drug discovery. Due to the limited publicly available experimental data on this specific molecule, this document outlines the detailed experimental and computational protocols necessary to perform a comprehensive conformational analysis. This guide proposes a comparative study against structurally related and well-characterized diazaspiro[3.5]nonane analogs to benchmark its properties. The methodologies provided herein are intended to enable researchers to generate the necessary data to elucidate the conformational landscape of this promising scaffold.
Introduction
The conformational rigidity of a molecule is a critical parameter in drug design, influencing its binding affinity to biological targets and its ADME (absorption, distribution, metabolism, and excretion) properties. Spirocyclic systems, which contain two rings connected by a single common atom, are particularly valued for their ability to introduce conformational constraint. The diazaspiro[3.5]nonane core, featuring a four-membered azetidine ring fused with a six-membered piperidine ring, presents a unique and tunable scaffold.
This guide focuses on tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, a derivative with potential for further functionalization. To objectively assess its conformational rigidity, a comparative study with analogous structures is proposed. The selected comparators include the parent 2,6-diazaspiro[3.5]nonane, the less functionalized tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate, and the mono-oxo derivative tert-butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.
Proposed Comparative Scaffolds
A meaningful comparison requires benchmarking against structurally related molecules. The following compounds are proposed for a comparative conformational analysis:
Presence of two carbonyl groups on the piperidine ring, potentially increasing planarity and rigidity. N-Boc protection on the azetidine ring.
Analog 1: 2,6-Diazaspiro[3.5]nonane
(Image is a representation)
The unsubstituted parent scaffold. Provides a baseline for the inherent flexibility of the diazaspiro[3.5]nonane ring system.
Analog 2: tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate
(Image is a representation)
N-Boc protected azetidine ring. Allows for the assessment of the influence of the bulky tert-butyl group on the conformation of the azetidine ring.
Analog 3: tert-butyl 7-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
(Image is a representation)
A single carbonyl group on the piperidine ring. Serves as an intermediate to understand the progressive impact of oxidation on the piperidine ring conformation.
Experimental and Computational Methodologies
To quantitatively assess conformational rigidity, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and computational modeling is recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy in solution provides valuable information about the time-averaged conformation of a molecule.
Experimental Protocol:
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
1D NMR (¹H and ¹³C): Acquire standard one-dimensional proton and carbon-13 spectra to confirm the chemical structure and purity.
2D NMR:
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, aiding in the assignment of quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space, providing key distance constraints for conformational analysis.
Variable Temperature (VT) NMR: Acquire a series of ¹H NMR spectra over a range of temperatures (e.g., -60 °C to 100 °C) to study dynamic processes such as ring flipping or rotation around single bonds. Coalescence of signals can be used to determine the energy barriers for these processes.
Data Presentation:
Parameter
Target Molecule
Analog 1
Analog 2
Analog 3
Key ³J(H,H) Coupling Constants (Hz)
Data to be generated
Data to be generated
Data to be generated
Data to be generated
Observed NOE/ROE Correlations
Data to be generated
Data to be generated
Data to be generated
Data to be generated
Energy Barrier (ΔG‡) from VT-NMR (kcal/mol)
Data to be generated
Data to be generated
Data to be generated
Data to be generated
Single-Crystal X-ray Diffraction
X-ray crystallography provides a precise three-dimensional structure of the molecule in the solid state, offering a snapshot of a low-energy conformation.
Experimental Protocol:
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or solvent layering techniques using a variety of solvents (e.g., ethyl acetate, hexane, methanol).
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters to obtain the final structure.
Data Presentation:
Parameter
Target Molecule
Analog 1
Analog 2
Analog 3
Crystal System
Data to be generated
Data to be generated
Data to be generated
Data to be generated
Space Group
Data to be generated
Data to be generated
Data to be generated
Data to be generated
Key Dihedral Angles (°)
Data to be generated
Data to be generated
Data to be generated
Data to be generated
Intramolecular Hydrogen Bonds
Data to be generated
Data to be generated
Data to be generated
Data to be generated
Computational Modeling
Computational chemistry allows for the exploration of the conformational landscape and the quantification of the relative energies of different conformers.
Experimental Protocol:
Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.
Geometry Optimization and Energy Calculation: Subject the identified low-energy conformers to geometry optimization and single-point energy calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*).
Analysis of Conformational Rigidity: Analyze the potential energy surface to identify the global minimum and other low-energy conformers. Calculate the energy barriers for the interconversion between conformers.
Data Presentation:
Parameter
Target Molecule
Analog 1
Analog 2
Analog 3
Relative Energy of Conformers (kcal/mol)
Data to be generated
Data to be generated
Data to be generated
Data to be generated
Calculated Rotational Barriers (kcal/mol)
Data to be generated
Data to be generated
Data to be generated
Data to be generated
Key Predicted Dihedral Angles (°)
Data to be generated
Data to be generated
Data to be generated
Data to a be generated
Visualizations
The following diagrams illustrate the proposed experimental workflow and the structural relationships between the compounds.
Caption: Experimental workflow for the comparative conformational analysis.
Caption: Structural relationships of the proposed comparative scaffolds.
Conclusion
While direct experimental data on the conformational rigidity of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is currently lacking, this guide provides a robust framework for its determination and comparative analysis. By employing a combination of advanced spectroscopic, crystallographic, and computational techniques on the target molecule and its carefully selected analogs, researchers can gain a comprehensive understanding of its conformational preferences. The resulting data will be invaluable for the rational design of novel therapeutics based on this promising spirocyclic scaffold. The protocols and comparative structure outlined herein serve as a foundational blueprint for such investigations.
Safety & Regulatory Compliance
Safety
Prudent Disposal Procedures for Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
Disclaimer: No specific Safety Data Sheet (SDS) was found for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. The following disposal guidelines are based on the safety information for structurally similar c...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: No specific Safety Data Sheet (SDS) was found for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. The following disposal guidelines are based on the safety information for structurally similar compounds, such as other Boc-protected diazaspiroalkanes. Researchers must consult their institution's environmental health and safety (EHS) office for specific disposal requirements.
This document provides a comprehensive guide for the safe handling and disposal of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate, designed for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Hazard Profile and Safety Summary
Based on data from analogous compounds, tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate is anticipated to present the following hazards. Personal Protective Equipment (PPE) should be used accordingly.
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
Skin and Body Protection: Wear a lab coat.
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working with fine powders or in a poorly ventilated area.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
Solid Waste: Collect un-contaminated, expired, or unwanted solid tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate in a clearly labeled, sealed container.
Contaminated Materials: Any materials (e.g., filter paper, pipette tips, gloves) grossly contaminated with the compound should be collected in a separate, sealed container labeled as hazardous waste.
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.
2. Spill Management:
Minor Spills:
Ensure the area is well-ventilated.
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste.
Clean the spill area with a suitable solvent, followed by soap and water.
Collect all cleaning materials as hazardous waste.
Major Spills:
Evacuate the immediate area.
Alert your institution's EHS department immediately.
Prevent the spill from entering drains or waterways.
3. Final Disposal:
All waste containers must be clearly labeled with the chemical name and associated hazards.
Arrange for pickup and disposal by a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Do not dispose of this chemical down the drain or in regular trash.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate and associated waste.
Caption: Disposal workflow for tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.
Personal protective equipment for handling Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. Given the...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on information for structurally similar diazaspiro compounds and general best practices for handling solid, non-volatile chemicals in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard classifications of similar diazaspiro compounds, Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate should be handled with caution. The primary hazards are expected to be:
Acute Oral Toxicity
Skin Irritation
Serious Eye Irritation
Respiratory Tract Irritation
Therefore, appropriate personal protective equipment is mandatory to prevent exposure.[1][2][3]
Recommended Personal Protective Equipment (PPE)
PPE Category
Item
Specifications
Hand Protection
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended. Always inspect gloves for any damage before use and change them regularly.[2]
Body Protection
Laboratory coat or gown
A long-sleeved, properly fitting lab coat or a disposable gown made of a chemical-resistant material like polyethylene or Tyvek should be worn.[2]
Eye and Face Protection
Safety goggles or face shield
Use chemical splash goggles to protect against splashes and dust. A face shield may be necessary when handling larger quantities.[2][4]
Respiratory Protection
Respirator or face mask
A dust mask or a respirator with a particulate filter (e.g., N95) should be used, especially when handling the powder form, to prevent inhalation.[2][4][5]
Foot Protection
Closed-toe shoes
Safety footwear is essential to protect against spills and falling objects.[2]
Do not eat, drink, or smoke in the handling area.[6][7]
After Handling :
Wash hands thoroughly with soap and water after handling the compound.[6]
Decontaminate all surfaces and equipment that came into contact with the chemical.
Properly remove and dispose of contaminated PPE.
Disposal Plan: Waste Management
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection
Waste Type
Container
Labeling
Solid Waste
Designated, sealed, and clearly labeled container for non-hazardous chemical waste.
"Solid Chemical Waste" with the full chemical name.
Contaminated Labware
Puncture-resistant container for sharps. Separate container for non-sharp contaminated disposables (e.g., gloves, weighing paper).
"Contaminated Sharps" or "Contaminated Lab Waste" with the chemical name.
Aqueous Waste
Designated container for aqueous chemical waste. Do not mix with organic solvents.
"Aqueous Waste" with the full chemical name and concentration.
Disposal Procedures
Solid Waste :
Collect any residual powder and contaminated materials in a designated solid waste container.
Ensure the container is kept closed when not in use.[8]
Empty Containers :
If the original container is empty (no more than 2.5 cm of residue), it can be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[9]
Decontamination and Final Disposal :
All disposable items that have come into contact with the compound should be disposed of as chemical waste.
Follow your institution's specific guidelines for the final disposal of chemical waste through a licensed hazardous waste management company.[9][10]
Never dispose of this chemical down the drain.[8][10]
Experimental Workflow
Caption: Workflow for safe handling and disposal of Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate.